3-Acetoxy-2-methylbenzoic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-acetyloxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396569 | |
| Record name | 3-Acetoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-58-9 | |
| Record name | 3-Acetoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-acetoxy-2-methylbenzoic acid, a key intermediate in pharmaceutical development. This document details the core synthetic routes, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Pathways
Two primary synthesis pathways for this compound have been prominently identified in the literature. The most direct and commonly employed method is the acetylation of 3-hydroxy-2-methylbenzoic acid. A more complex, multi-step synthesis offers an alternative route starting from 3-chloro-2-methylphenol.
Pathway 1: Acetylation of 3-Hydroxy-2-methylbenzoic Acid
This pathway involves the direct conversion of 3-hydroxy-2-methylbenzoic acid to its acetylated form using an acetylating agent, typically acetic anhydride. This method is favored for its simplicity and generally high yields.
Experimental Protocol: Acetylation of 3-Hydroxy-2-methylbenzoic Acid
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
3-hydroxy-2-methylbenzoic acid
-
Acetic anhydride
-
2N Sodium hydroxide solution
-
37% Hydrochloric acid
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid in 500 ml of 2N sodium hydroxide solution with stirring.
-
Cool the resulting solution to 5°C.
-
To the cooled solution, add 61.3 g (0.60 mol) of acetic anhydride. Maintain the reaction temperature below 8°C during the addition.
-
After the addition is complete, acidify the reaction mixture with 88 ml of 37% hydrochloric acid.
-
A white precipitate of this compound will form.
-
Stir the suspension for an additional 30 minutes.
-
Collect the precipitate by filtration.
-
Wash the filtered solid twice with 50 g of ice water.
-
Dry the product to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-hydroxy-2-methylbenzoic acid (60.9 g, 0.40 mol) | [1] |
| Acetic Anhydride | 61.3 g (0.60 mol) | [1] |
| Yield | 69.9 g (90.0% of theory) | [1] |
| Melting Point | 147-148°C | [1] |
| Alternate Yield | 37.5 g (93.7% of theory) | [1] |
| Alternate Melting Point | 147°C | [1] |
Pathway 2: Multi-step Synthesis from 3-Chloro-2-methylphenol
This pathway provides an alternative route to this compound, starting from the more readily available 3-chloro-2-methylphenol. This process involves several intermediate steps, including benzylation, Grignard reaction, carboxylation, hydrogenolysis, and finally, acetylation.
Experimental Protocol: Multi-step Synthesis
This comprehensive protocol is detailed in US Patent 5,910,605 A.[1]
Step 1: Synthesis of 2-Benzyloxy-6-chlorotoluene
-
React 3-chloro-2-methylphenol with benzyl chloride.
Step 2: Grignard Reaction
-
Subject 2-benzyloxy-6-chlorotoluene to a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.
Step 3: Carboxylation
-
React the Grignard reagent with CO2 to yield 3-benzyloxy-2-methylbenzoic acid.
Step 4: Hydrogenolysis
-
Hydrogenate 3-benzyloxy-2-methylbenzoic acid or its alkali metal salts in the presence of a hydrogenation catalyst (e.g., 5% Pd/C) to produce 3-hydroxy-2-methylbenzoic acid.
Step 5: Acetylation
-
The resulting 3-hydroxy-2-methylbenzoic acid is then acetylated as described in Pathway 1 to yield the final product, this compound. A key advantage of this integrated process is that the acetylation can be performed without the intermediate isolation of 3-hydroxy-2-methylbenzoic acid.[1]
Quantitative Data for Hydrogenolysis and Acetylation without Intermediate Isolation:
| Parameter | Value | Reference |
| Starting Material (for hydrogenolysis) | 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) | [1] |
| Sodium Hydroxide | 20 g (0.5 mol) | [1] |
| Catalyst | 2 g of 5% Pd/C (50% water-moist) | [1] |
| Hydrogen Pressure | 10 bar | [1] |
| Temperature | 25°C | [1] |
| Acetic Anhydride (for acetylation) | 31.3 g (0.3 mol) | [1] |
| Hydrochloric Acid (37%) | 49.3 g (0.5 mol) | [1] |
| Final Product Yield | 37.5 g (93.7% of theory) | [1] |
| Final Product Melting Point | 147°C | [1] |
Visualizing the Synthesis Pathways
To further elucidate the reaction sequences and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Acetylation of 3-Hydroxy-2-methylbenzoic Acid.
Caption: Multi-step synthesis from 3-Chloro-2-methylphenol.
Caption: Experimental workflow for the acetylation reaction.
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are fundamental in this regard.
-
¹H NMR and ¹³C NMR: Detailed spectral data for this compound can be found in various chemical databases.[3]
-
IR Spectra: Infrared spectroscopy provides information about the functional groups present in the molecule.[3]
This guide provides a foundational understanding of the synthesis of this compound, offering detailed protocols and data to aid in laboratory and developmental work. For further details on the characterization and applications of this compound, consulting the referenced literature is recommended.
References
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 3. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, is a compound of interest in organic synthesis and medicinal chemistry. Its structural similarity to widely used pharmaceuticals, such as aspirin, suggests potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, including formulation, dosage form design, and preliminary assessment of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed biological signaling pathway based on its structural characteristics.
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Acetoxy-o-toluic Acid[2]
-
CAS Number: 168899-58-9[2]
-
Chemical Structure:
-
SMILES: CC1=C(C(=O)O)C=CC=C1OC(=O)C[1]
-
InChI: 1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
-
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Physical State | White to almost white crystalline powder | [4] |
| Melting Point | 149-151 °C | [4] |
| Boiling Point (Predicted) | 337.0 ± 30.0 °C | [4] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | Not explicitly found, but expected to be acidic due to the carboxylic acid group. | |
| LogP (Predicted) | 1.6 | [1][2] |
| Solubility | Information not widely available, but expected to have limited solubility in water and be soluble in organic solvents like methanol.[3] |
Experimental Protocols for Physicochemical Property Determination
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 140 °C).
-
As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2 °C).
Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)
Note: As this compound is a solid at room temperature with a high predicted boiling point, this method is less practical than techniques like Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). However, a general protocol is provided for context.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
High-boiling point liquid (e.g., mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Place a small amount of the sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with the high-boiling point liquid to a level above the side arm.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination (Qualitative)
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Agitate the tubes vigorously for 1-2 minutes (a vortex mixer can be used for consistency).
-
Observe each tube for the dissolution of the solid.
-
Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Slightly soluble: The solid partially dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
For aqueous solubility, the pH of the resulting solution can be tested with pH paper to confirm the acidic nature of the compound.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A suitable solvent in which the compound is soluble (e.g., a mixture of water and an organic solvent like ethanol if solubility in pure water is low)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the solution.
-
Begin adding the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap vials
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
Vortex mixer or shaker
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.
-
Accurately prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Add a known volume of this stock solution to a separatory funnel or vial.
-
Add a known volume of pre-saturated water. The ratio of octanol to water can be varied depending on the expected LogP.
-
Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).
Proposed Biological Signaling Pathway and Experimental Workflows
Given the structural similarity of this compound to aspirin (2-acetoxybenzoic acid), a well-known nonsteroidal anti-inflammatory drug (NSAID), it is plausible that it may exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.
Below is a diagram illustrating the proposed inhibition of the COX signaling pathway by this compound.
Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The data presented in a structured format, coupled with the proposed mechanism of action and a logical experimental workflow, serves as a valuable resource for researchers and scientists in the field of drug development. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the potential of this compound.
References
The Biological Activity of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid and a structural analog of acetylsalicylic acid (aspirin), has emerged as a compound of interest with a range of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, with a focus on its antibacterial, antioxidant, and potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development.
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2] Its structure features a benzoic acid backbone with an acetoxy group at the 3-position and a methyl group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 168899-58-9 | [1] |
| Melting Point | 149-151 °C | |
| Appearance | White crystalline solid | [2] |
Antibacterial Activity
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Yakan et al. on novel benzamide derivatives synthesized from this compound revealed significant zones of inhibition against various bacterial strains.[1]
Quantitative Data: Antibacterial Activity of 3-Acetoxy-2-methylbenzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) |
| 4ac | Staphylococcus aureus | 18 |
| Bacillus subtilis | 17 | |
| Bacillus cereus | 18 | |
| Escherichia coli | 19 | |
| Pseudomonas aeruginosa | 16 | |
| Klebsiella pneumoniae | 17 | |
| 4ad | Staphylococcus aureus | 17 |
| Bacillus subtilis | 16 | |
| Bacillus cereus | 17 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 | |
| Klebsiella pneumoniae | 16 | |
| 4ae | Staphylococcus aureus | 19 |
| Bacillus subtilis | 18 | |
| Bacillus cereus | 19 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 17 | |
| Klebsiella pneumoniae | 18 |
Data extracted from Yakan et al. The study did not provide data for the parent compound, this compound.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., a derivative of this compound) are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
Antioxidant Activity
The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays, demonstrating their capacity to scavenge free radicals and chelate metal ions.
Quantitative Data: Antioxidant Activity of 3-Acetoxy-2-methylbenzamide Derivatives
| Assay | Compound | Activity |
| Total Antioxidant Activity (Absorbance at 695 nm) | 4ac | 0.45 ± 0.02 |
| 4ad | 0.42 ± 0.01 | |
| 4ae | 0.48 ± 0.03 | |
| DPPH Radical Scavenging Activity (%) | 4ac | 65.2 ± 1.5 |
| 4ad | 61.8 ± 1.2 | |
| 4ae | 68.5 ± 1.8 | |
| Metal Chelating Activity (%) | 4ac | 55.4 ± 1.3 |
| 4ad | 52.1 ± 1.1 | |
| 4ae | 58.9 ± 1.6 |
Data extracted from Yakan et al. The study did not provide data for the parent compound, this compound.
Experimental Protocols
-
Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
Reaction Mixture: The test compound is added to a solution of ferrous chloride.
-
Chelation: The mixture is incubated to allow the test compound to chelate the ferrous ions.
-
Indicator Addition: A solution of ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.
-
Measurement: The absorbance of the solution is measured at 562 nm.
-
Calculation: The percentage of metal chelating activity is determined by the reduction in the formation of the ferrozine-Fe²⁺ complex.
Potential Anti-Inflammatory Activity: A Structural Analogy to Aspirin
While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available in the public domain, its structural similarity to acetylsalicylic acid (aspirin) strongly suggests a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Signaling Pathway: Inhibition of the Arachidonic Acid Cascade
Other Potential Biological Activities
Some commercial suppliers have indicated that this compound may act as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, and as a competitive inhibitor of HIV-1 reverse transcriptase. However, at the time of this writing, these claims have not been substantiated in peer-reviewed scientific literature. Further investigation is required to validate these potential activities.
Synthesis of Derivatives for Biological Screening
The primary amine derivatives of this compound, which have shown biological activity, can be synthesized through a two-step process.
Experimental Workflow: Synthesis of 3-Acetoxy-2-methylbenzamide Derivatives
Conclusion and Future Directions
This compound and its derivatives present a promising area for further investigation in drug discovery. The confirmed antibacterial and antioxidant activities of its benzamide derivatives warrant more extensive studies to determine their minimum inhibitory concentrations (MICs) against a broader panel of pathogens and to elucidate the specific mechanisms of their antioxidant effects. The most compelling avenue for future research lies in the experimental validation of its presumed anti-inflammatory activity. In vitro and in vivo studies are necessary to confirm the inhibition of COX enzymes and to quantify its potency and selectivity. Elucidating the structure-activity relationships of a series of derivatives could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural features and chemical properties make it a valuable building block in medicinal chemistry, notably in the development of antiviral agents. This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of this compound, tailored for professionals in the fields of chemical research and drug development.
Physicochemical Properties
This compound presents as a white to light yellow crystalline solid.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Melting Point | 149-151 °C | [2] |
| CAS Number | 168899-58-9 | [3] |
| IUPAC Name | 3-acetyloxy-2-methylbenzoic acid | [3] |
Structural Analysis: X-Ray Crystallography
The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. This analysis provides critical insights into the molecule's conformation, bond lengths, and bond angles, which are fundamental to understanding its reactivity and intermolecular interactions.
The crystal structure reveals that the carboxylic acid group is twisted relative to the plane of the benzene ring. In the solid state, molecules of this compound form inversion dimers through hydrogen bonding between the carboxylic acid groups.
A summary of the crystallographic data is presented below.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P b c a | [3] |
| Unit Cell Dimensions | a = 7.754 Å, b = 11.346 Å, c = 21.187 Å | [3] |
| α, β, γ | 90°, 90°, 90° | [3] |
| Volume | 1864.0 ų | [3] |
| Z | 8 | [3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound. The primary methods employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. Key signals include those for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the methyl carbons.
While specific peak assignments require experimental data, typical chemical shift ranges for the functional groups present in this compound are well-established.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit strong absorption bands corresponding to:
-
O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C=O stretch of the ester group, typically around 1760-1770 cm⁻¹.
-
C-O stretches of the ester and carboxylic acid groups.
-
Aromatic C-H and C=C stretches .
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the acetylation of 3-hydroxy-2-methylbenzoic acid.[4]
Materials:
-
3-hydroxy-2-methylbenzoic acid
-
Acetic anhydride
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
-
Ice water
Procedure:
-
Dissolve 3-hydroxy-2-methylbenzoic acid in an aqueous sodium hydroxide solution.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, slowly add hydrochloric acid to acidify the solution, which will cause the product to precipitate.
-
Stir the resulting suspension for a period to ensure complete precipitation.
-
Filter the white precipitate and wash it with ice water.
-
Dry the product to obtain this compound.[4]
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
X-ray Crystallography Experimental Setup
The crystallographic data presented in this guide was obtained using a standard single-crystal X-ray diffraction experiment.
Instrumentation:
-
A four-circle diffractometer equipped with a CCD area detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Procedure:
-
A suitable single crystal of this compound is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen to maintain a constant temperature during data collection.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data is processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
Role in Drug Development: Intermediate for HIV Protease Inhibitors
This compound is a crucial intermediate in the synthesis of Nelfinavir, an FDA-approved HIV protease inhibitor.[4] HIV protease is an essential enzyme for the replication of the human immunodeficiency virus. It cleaves viral polyproteins into functional proteins, a critical step in the maturation of new virions.
HIV protease inhibitors are designed to bind to the active site of the protease, preventing it from cleaving the polyproteins and thereby halting viral replication.[5] The 3-hydroxy-2-methylbenzoyl moiety, derived from this compound, is a key component of Nelfinavir that interacts with the enzyme's active site.[4]
Caption: The inhibitory effect of HIV protease inhibitors on the viral replication cycle.
Conclusion
This compound is a well-characterized compound with significant applications in pharmaceutical synthesis. Its structural and spectroscopic properties have been thoroughly investigated, providing a solid foundation for its use in the development of complex molecules like HIV protease inhibitors. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer valuable resources for researchers and scientists in the field of drug discovery and development. The continued study of such intermediates is crucial for the advancement of medicinal chemistry and the creation of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural data for 3-Acetoxy-2-methylbenzoic acid (C₁₀H₁₀O₄), a key intermediate in various synthetic pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Core Spectroscopic and Structural Data
The structural and spectroscopic properties of this compound have been characterized using a variety of analytical techniques. The compound has a molecular weight of 194.18 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The methyl group attached to the benzene ring would likely resonate around δ 2.0-2.5 ppm, while the acetyl methyl protons would appear as a singlet further upfield, typically around δ 2.3 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region, often above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the ester groups are expected to have characteristic chemical shifts in the range of δ 160-180 ppm. The aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbons would appear in the upfield region (δ 15-30 ppm). Public databases indicate the availability of a ¹³C NMR spectrum for this compound, sourced from the Institute of Organic Chemistry, University of Vienna.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been a subject of both experimental and theoretical studies.[2] A detailed vibrational analysis has been performed, providing assignments for the observed frequencies.
Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl group, usually at a slightly higher frequency, around 1760-1770 cm⁻¹.
-
C-O stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid groups would be observed in the 1100-1300 cm⁻¹ region.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.
The PubChem database provides access to ATR-IR spectra of this compound, with the data originating from Bio-Rad Laboratories, Inc. and the sample from Alfa Aesar, Thermo Fisher Scientific.[1]
| Vibrational Mode | Observed Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) |
| C-H stretch (Aromatic) | ~3000-3100 |
| C-H stretch (Aliphatic) | ~2850-3000 |
| C=O stretch (Ester) | ~1765 |
| C=O stretch (Carboxylic Acid) | ~1700 |
| C-O stretch | ~1100-1300 |
Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass 194.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 194.
Common fragmentation pathways for similar aromatic carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the ester group. The fragmentation pattern can provide valuable structural information.
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography.[3] This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. The experimental details for the crystal structure determination are available in the cited literature.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific data. The following sections outline the general methodologies for the spectroscopic and structural analysis of this compound.
Sample Preparation
For all spectroscopic analyses, the sample of this compound should be of high purity. The compound is commercially available from suppliers such as Alfa Aesar and Sigma-Aldrich.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared by dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the type of NMR experiment being performed.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phasing, and baseline correction.
FT-IR Spectroscopy Protocol
The FT-IR spectrum of solid this compound can be obtained using various techniques, with Attenuated Total Reflectance (ATR) and KBr pellets being common methods.
-
ATR-FT-IR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
The study by Karthikeyan et al. utilized a Bruker IFS 66V spectrometer for FT-IR analysis in the range of 4000–400 cm⁻¹.[2]
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide summarizes the available spectroscopic and structural data for this compound. While foundational data from IR and crystal structure analyses are well-documented, a comprehensive public repository of detailed quantitative NMR and Mass Spectrometry data is still needed. The provided experimental workflows offer a standardized approach for researchers to generate high-quality, reproducible data for this important chemical compound, facilitating its use in drug development and scientific research.
References
Unlocking Therapeutic Potential: A Technical Guide to 3-Acetoxy-2-methylbenzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of 3-Acetoxy-2-methylbenzoic acid, a structural isomer of the widely recognized non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin). While direct pharmacological data on this compound is limited, this document provides an in-depth analysis of its potential activities based on the structure-activity relationships of positional isomers of aspirin and related benzoic acid derivatives. By examining the influence of substituent placement on cyclooxygenase (COX) inhibition, anti-inflammatory effects, and anti-cancer properties, this guide offers a predictive framework for the development of novel therapeutics. This paper summarizes available quantitative data, outlines detailed experimental protocols for comparative analysis, and utilizes visualizations to elucidate key biological pathways and experimental workflows.
Introduction: The Significance of Isomerism in Aspirin Analogs
Acetylsalicylic acid (2-acetoxybenzoic acid), commercially known as aspirin, is a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2] The therapeutic efficacy and side-effect profile of aspirin are intrinsically linked to its chemical structure, particularly the ortho-positioning of the acetoxy and carboxylic acid groups.
This compound, a positional isomer of aspirin with a methyl group at the second position of the benzene ring, presents an intriguing subject for pharmacological investigation. The introduction of a methyl group and the altered position of the acetoxy group can significantly influence the molecule's steric and electronic properties, potentially modulating its binding affinity to target enzymes and its overall biological activity.
This guide will delve into the known effects of positional isomerism on the therapeutic actions of aspirin-like molecules, providing a foundation for predicting the pharmacological profile of this compound and its derivatives.
Predicted Therapeutic Effects Based on Structure-Activity Relationships
The therapeutic potential of this compound can be inferred from studies on the meta- and para-isomers of acetylsalicylic acid (m-ASA and p-ASA, respectively), which have been compared to the ortho-isomer (o-ASA, or conventional aspirin).
Cyclooxygenase (COX) Inhibition
All positional isomers of acetylsalicylic acid have been shown to inhibit COX enzymes.[2][3] However, a critical distinction lies in the mode of inhibition. While aspirin (o-ASA) is an irreversible inhibitor, its meta- and para-isomers exhibit a reversible inhibitory profile.[2][3] This difference is crucial, as irreversible inhibition of COX-1 is associated with the gastrointestinal side effects of aspirin. The potential for a more favorable safety profile with reversible inhibitors makes isomers like this compound compelling candidates for further study.
Anti-Cancer Activity
Emerging research has highlighted the anti-cancer properties of aspirin and its derivatives. Studies on colon cancer cell lines have demonstrated that positional isomerism influences the potency of these compounds. The para-isomer of aspirin (p-ASA) has been found to be slightly more potent in inhibiting cancer cell growth compared to the ortho- and meta-isomers.[2][3] This suggests that the spatial arrangement of the functional groups is a key determinant of anti-neoplastic activity.
Quantitative Data Summary
To facilitate a comparative analysis, the following tables summarize the available quantitative data for the positional isomers of acetylsalicylic acid.
Table 1: Comparative Cyclooxygenase (COX) Inhibition by Aspirin Isomers
| Compound | COX-1 Inhibition Profile | COX-2 Inhibition Profile |
| o-Acetylsalicylic Acid (Aspirin) | Irreversible | Irreversible |
| m-Acetylsalicylic Acid | Reversible (approx. 30-35%) | Reversible (approx. 30-35%) |
| p-Acetylsalicylic Acid | Reversible (approx. 30-35%) | Reversible (approx. 30-35%) |
| Data sourced from a comparative study on aspirin isomers.[2][4] |
Table 2: Comparative In Vitro Anti-Cancer Activity of Aspirin Isomers
| Compound | Cell Line | Activity Metric | Potency Order |
| o-, m-, p-Acetylsalicylic Acid | HT-29 (Colon Cancer) | Cell Growth Inhibition | p-ASA > m-ASA ≈ o-ASA |
| Data indicates a dose-dependent cell growth inhibitory effect.[2][3] |
Table 3: Comparative Gastric Toxicity of Aspirin Isomers
| Compound (1 mmol/kg, oral admin.) | Ulcer Index (UI) |
| o-Acetylsalicylic Acid (Aspirin) | 38 (Extensive Mucosal Injury) |
| m-Acetylsalicylic Acid | 12 (Significantly Decreased) |
| p-Acetylsalicylic Acid | 8 (Significantly Decreased) |
| A lower Ulcer Index indicates a better safety profile.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the potential therapeutic effects of this compound.
Caption: Predicted inhibition of the Cyclooxygenase (COX) signaling pathway.
Caption: A proposed experimental workflow for pharmacological evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to evaluate the therapeutic potential of this compound and its derivatives, based on standard methodologies.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and mode of inhibition (reversible vs. irreversible) of the test compound against COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Aspirin (as a positive control for irreversible inhibition)
-
Ibuprofen (as a positive control for reversible inhibition)
-
96-well microplate and plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
-
Inhibitor Incubation: Add varying concentrations of the test compound, aspirin, or ibuprofen to the wells of the microplate. Include a vehicle control (DMSO).
-
Pre-incubation (for irreversible inhibition assessment): Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for potential covalent modification. For reversibility assessment, a dialysis or rapid dilution step can be introduced after incubation.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Compare the IC50 values before and after the dialysis/dilution step to assess reversibility.
Cancer Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HT-29 for colon cancer)
-
Cell culture medium (e.g., McCoy's 5A) and supplements (fetal bovine serum, penicillin-streptomycin)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
While this compound remains a largely uncharacterized compound, the structure-activity relationship data from its positional isomers suggest a promising therapeutic potential. The possibility of reversible COX inhibition coupled with a potentially enhanced anti-cancer profile and a better gastric safety profile compared to aspirin warrants a thorough investigation.
Future research should focus on the synthesis and in-depth pharmacological evaluation of this compound and its derivatives. The experimental protocols outlined in this guide provide a roadmap for such studies. Elucidating the precise mechanism of action and conducting in vivo efficacy and safety studies will be critical in determining the clinical viability of this class of compounds as next-generation anti-inflammatory and anti-cancer agents.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positional isomers of aspirin are equally potent in inhibiting colon cancer cell growth: differences in mode of cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, presents a scaffold of interest for further investigation in drug discovery. This technical guide provides a comprehensive overview of a proposed in silico workflow to characterize its potential as a therapeutic agent. While specific experimental in silico studies on this molecule are not extensively available in public literature, this document outlines the standard computational methodologies that can be applied, using its known structural and physicochemical properties as a starting point. This guide covers quantum chemical analysis, predictive ADMET profiling, molecular docking, and pharmacophore modeling, offering detailed protocols and data presentation formats to guide future research.
Introduction
In silico computational methods are indispensable in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their potential therapeutic efficacy and safety. This compound (3A2MBA) is a small organic molecule whose biological activity is not yet fully characterized. This guide details a systematic in silico approach to predict its pharmacokinetic and pharmacodynamic properties, laying the groundwork for subsequent in vitro and in vivo validation.
Molecular and Physicochemical Properties
A foundational aspect of any in silico investigation is the thorough characterization of the molecule's structural and electronic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the molecule's geometry and reactivity.
Quantum Chemical Analysis
DFT calculations have been performed on this compound, with the B3LYP method demonstrating good agreement with experimental X-ray diffraction data.[1][2] These studies provide optimized geometrical parameters and vibrational frequencies, which are crucial for understanding the molecule's conformational flexibility and energetic landscape.[1]
Experimental Protocol: Density Functional Theory (DFT) Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for accurate prediction of geometric and electronic properties.
-
Input: The 3D coordinates of this compound, obtainable from its crystal structure.[3][4]
-
Calculation Type: Geometry optimization followed by frequency calculation in a vacuum or with a solvent model (e.g., PCM).
-
Analysis: The output provides optimized bond lengths, angles, dihedral angles, and vibrational frequencies. Further analysis can include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[2]
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its drug-like characteristics. Several key parameters for this compound have been computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [4][5] |
| Molecular Weight | 194.18 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [5] |
| LogP (octanol-water partition coefficient) | 1.61852 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 2 | [5] |
Predictive ADMET Profiling
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development to identify potential liabilities.[6][7] While specific ADMET data for this compound is not available, various in silico tools can be used for its prediction.
Experimental Protocol: In Silico ADMET Prediction
-
Software: Utilize platforms such as ADMETlab 2.0, SwissADME, or other predictive modeling software.[7][8]
-
Input: The SMILES string of this compound: CC1=C(C=CC=C1OC(=O)C)C(=O)O[4]
-
Prediction Parameters:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4), sites of metabolism.
-
Excretion: Prediction of renal or hepatic clearance pathways.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, skin sensitization.
-
-
Data Analysis: The output will be a series of binary classifications (e.g., positive/negative for Ames test) or quantitative predictions (e.g., logBB for brain penetration). This data should be compiled into a comprehensive table for analysis.
Hypothetical ADMET Prediction Workflow
Caption: A generalized workflow for predicting ADMET properties of this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[9][10] Given the structural similarity of this compound to aspirin, cyclooxygenase (COX) enzymes are logical initial targets for investigation.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., COX-1 PDB: 1EQG, COX-2 PDB: 5F1A) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or active site residues.
-
Use a docking program such as AutoDock Vina or Glide.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Proposed Molecular Docking Workflow
Caption: A standard workflow for molecular docking of this compound with a target protein.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target.[11][12] A pharmacophore model can be generated based on a set of known active ligands or from the protein-ligand complex itself.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set: Collect a set of structurally diverse molecules with known activity against the target of interest (e.g., known COX-2 inhibitors).
-
Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.
-
Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) present in the active molecules.
-
Model Generation: Use software like LigandScout or Phase to align the molecules and generate pharmacophore hypotheses.
-
Model Validation: Validate the best pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.[12]
-
Virtual Screening: The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel potential inhibitors.
Pharmacophore Model Generation and Screening
Caption: A workflow for ligand-based pharmacophore modeling and virtual screening.
Conclusion
This technical guide outlines a comprehensive in silico strategy for the initial characterization of this compound as a potential drug candidate. By systematically applying quantum chemical analysis, ADMET prediction, molecular docking, and pharmacophore modeling, researchers can generate valuable hypotheses about its bioactivity, pharmacokinetics, and potential biological targets. The detailed protocols and workflows provided herein serve as a roadmap for future computational and experimental investigations into this and other novel chemical entities. The data generated from these in silico studies will be crucial for prioritizing and guiding the subsequent stages of the drug discovery pipeline.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. ADMETlab 2.0 [admetmesh.scbdd.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoic Acid: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetoxy-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals, notably HIV protease inhibitors. The document details its synthesis, physicochemical properties, and spectroscopic characterization. While the definitive discovery and initial synthesis of this compound are not extensively documented in publicly available literature, its importance emerged significantly with the development of specific antiretroviral therapies. This guide synthesizes available data to present a thorough resource for researchers and professionals in drug development and organic synthesis.
Introduction
This compound, a derivative of benzoic acid, has garnered significant attention in the pharmaceutical industry as a crucial building block for complex active pharmaceutical ingredients (APIs). Its structural features, including the carboxylic acid and acetoxy groups, make it a versatile reagent in organic synthesis. The primary driver for its large-scale synthesis and study has been its role as a precursor in the manufacture of certain HIV protease inhibitors, a class of drugs that has revolutionized the treatment of HIV/AIDS.[1] This guide aims to consolidate the available technical information on its synthesis, properties, and the historical context of its application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 168899-58-9 | [3] |
| Melting Point | 147-148 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity (typical) | >97% |
Synthesis
The synthesis of this compound is a multi-step process, with a notable route detailed in U.S. Patent 5,910,605.[1] This process is designed for industrial-scale production and involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The overall synthesis workflow can be broken down into the formation of the hydroxy precursor followed by its acetylation.
Synthesis of 3-hydroxy-2-methylbenzoic acid
The precursor, 3-hydroxy-2-methylbenzoic acid, can be synthesized via several routes. A prominent method starts from 3-chloro-2-methylphenol.[1]
Experimental Protocol: Synthesis of 3-hydroxy-2-methylbenzoic acid [1]
-
Benzylation: 3-chloro-2-methylphenol is reacted with benzyl chloride to yield 2-benzyloxy-6-chlorotoluene.
-
Grignard Reaction: The resulting compound undergoes a Grignard reaction with magnesium in an appropriate solvent like tetrahydrofuran (THF) to form (3-benzyloxy-2-methylphenyl)magnesium chloride.
-
Carboxylation: The Grignard reagent is then reacted with carbon dioxide (CO₂) to produce 3-benzyloxy-2-methylbenzoic acid.
-
Hydrogenolysis: Finally, the benzyloxy group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst) to yield 3-hydroxy-2-methylbenzoic acid.
Acetylation to this compound
The final step is the acetylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid.
Experimental Protocol: Synthesis of this compound [1]
-
A solution of 3-hydroxy-2-methylbenzoic acid is prepared in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).
-
Acetic anhydride is added dropwise to the solution while maintaining the temperature.
-
The reaction mixture is then acidified (e.g., with hydrochloric acid) to precipitate the product.
-
The resulting white precipitate of this compound is filtered, washed with cold water, and dried.
-
A yield of approximately 90.0% has been reported for this acetylation step.[1]
The overall synthesis pathway is depicted in the following diagram:
Spectroscopic and Crystallographic Data
The structural characterization of this compound has been thoroughly performed using various analytical techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data.
| Technique | Key Data |
| ¹H NMR | Data available confirming the presence of aromatic, methyl, and acetyl protons. |
| ¹³C NMR | Data available confirming the carbon skeleton of the molecule. |
| Infrared (IR) | Data available showing characteristic peaks for the carboxylic acid and ester functional groups. |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[2] Key crystallographic parameters are presented in Table 2.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | [2] |
| a | 7.754 Å | [2] |
| b | 11.346 Å | [2] |
| c | 21.187 Å | [2] |
| α, β, γ | 90° | [2] |
| Volume | 1864.0 ų | [2] |
| Z | 8 | [2] |
History and Application
The history of this compound is intrinsically linked to the development of antiretroviral drugs. While earlier, more obscure syntheses may exist, its prominence in the chemical literature and industrial production grew significantly in the mid-1990s. U.S. Patent 5,910,605, filed in 1998, explicitly describes it as a precursor for HIV protease inhibitors.[1] These inhibitors are a class of antiretroviral drugs that block the action of the viral protease, an enzyme essential for the maturation of the HIV virion.
The logical relationship is as follows:
Biological Activity and Signaling Pathways
Based on extensive searches of publicly available scientific literature, there is a notable lack of specific data on the biological activity, mechanism of action, and associated signaling pathways for this compound itself. Its primary role appears to be that of a chemical intermediate.
While its structural isomer, 2-acetoxybenzoic acid (aspirin), is a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts through the inhibition of cyclooxygenase (COX) enzymes, it is not scientifically sound to extrapolate these properties to this compound without direct experimental evidence.
Research on the anhydride derivative of this compound has shown some antibacterial properties, but this does not directly inform on the activity of the parent acid.[4]
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of HIV protease inhibitors. Its synthesis is well-established, and its chemical and physical properties have been thoroughly characterized. While the specific details of its initial discovery are not prominent in the literature, its history is closely tied to the advancements in medicinal chemistry for treating HIV/AIDS. Further research would be beneficial to explore any potential intrinsic biological activities of this molecule, which are currently not well-documented. This guide serves as a foundational technical resource for professionals working with this important chemical compound.
References
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoic Acid (CAS Number: 168899-58-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-2-methylbenzoic acid, also known as 3-acetoxy-o-toluic acid, is a benzoic acid derivative with the CAS number 168899-58-9. This whitepaper provides a comprehensive technical overview of its chemical and physical properties, synthesis, and potential biological activities. Notably, this compound has been identified as a key intermediate in the synthesis of HIV protease inhibitors and has been investigated for its antibacterial properties through the inhibition of enoyl-acyl carrier protein reductase (ENR). This document aims to serve as a detailed resource for researchers and professionals in drug development and related scientific fields, consolidating available data on its characteristics, experimental protocols, and potential mechanisms of action.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its core structure consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an acetoxy group at the 3-position.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 168899-58-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][2][3] |
| Appearance | White to yellow to brown crystalline powder | [1] |
| Melting Point | 149-151 °C (lit.) | [1][4] |
| Boiling Point (Predicted) | 337.0 ± 30.0 °C | [1][4] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [1][4] |
| pKa (Predicted) | 3.69 ± 0.10 | [1] |
| Solubility | Acetone, Methanol | [1] |
| LogP (Predicted) | 1.61852 | [2] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will show signals for the two methyl carbons, the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbonyl carbon of the acetoxy group. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. Aromatic and alkene regions in ¹³C NMR can overlap.[5]
1.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the ester, and C-O stretching frequencies.
1.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group and fragments from the acetoxy group. For benzoic acid, the molecular ion peak is at an m/z of 122.[6][7]
Synthesis and Experimental Protocols
A detailed method for the preparation of this compound is described in U.S. Patent 5,910,605. The synthesis involves the acetylation of 3-hydroxy-2-methylbenzoic acid.
Synthesis of this compound
Experimental Protocol:
This protocol is adapted from the procedure described in U.S. Patent 5,910,605.
-
Step 1: Preparation of 3-hydroxy-2-methylbenzoic acid solution. A solution of 3-hydroxy-2-methylbenzoic acid is prepared.
-
Step 2: Acetylation. To the cooled solution of 3-hydroxy-2-methylbenzoic acid, 61.3 g (0.60 mol) of acetic anhydride is added. The reaction mixture is cooled to ensure the temperature does not exceed 8 °C.
-
Step 3: Acidification and Precipitation. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid, leading to the precipitation of the product.
-
Step 4: Isolation and Purification. The precipitated product is filtered, washed three times with 50 ml of water, and dried in vacuo.
-
Yield: This process yields 69.9 g of this compound, which corresponds to a yield of 90.0% of the theoretical value.
Crystallization
A method for the crystallization of this compound for structural analysis has also been reported.
Experimental Protocol:
-
A hot methanol solution (20 ml) of this compound (0.194 g, 1 mmol) is stirred at room temperature for 20 minutes.
-
The resulting solution is left undisturbed for crystallization.
-
After several days, colorless block-shaped crystals are formed from the mother liquor.
Biological Activity and Potential Applications
This compound has garnered interest in the pharmaceutical industry, primarily as an intermediate in the synthesis of more complex drug molecules and for its own potential therapeutic activities.
Intermediate for HIV Protease Inhibitors
This compound is recognized as an intermediate in the preparation of small-molecule HIV protease inhibitors.[1] HIV protease is a critical enzyme in the life cycle of the virus, and its inhibition prevents the maturation of new viral particles.
Antibacterial Activity: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Benzoic acid derivatives have been explored as inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway (FAS-II). The absence of a homologous enzyme in mammals makes ENR an attractive target for the development of novel antibacterial agents. Molecular docking studies on other benzoic acid derivatives have shown that they can bind to the active site of ENR, potentially inhibiting its function and thus bacterial growth.
Potential Anti-HIV Activity: Inhibition of HIV-1 Reverse Transcriptase
While primarily known as an intermediate for protease inhibitors, the structural features of this compound suggest it could be investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that disrupts its enzymatic activity and halts viral DNA synthesis.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the potential mechanisms of action of this compound based on the known inhibitory pathways of related compounds.
Proposed Mechanism of ENR Inhibition
The diagram below illustrates the general workflow for identifying ENR inhibitors and the proposed mechanism of action.
Proposed Mechanism of HIV-1 Reverse Transcriptase Inhibition
The following diagram depicts the generally accepted mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile chemical compound with established utility as a synthetic intermediate and potential as a bioactive molecule. Its role in the synthesis of HIV protease inhibitors is well-documented. Furthermore, its structural similarity to known inhibitors of bacterial ENR and HIV-1 reverse transcriptase suggests promising avenues for future research in antibacterial and antiviral drug discovery. This technical guide provides a consolidated resource of its known properties and potential applications, intended to support and guide further scientific investigation and drug development efforts. Further experimental validation of its spectroscopic properties and detailed biological evaluation are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound , >98.0%(HPLC) , 168899-58-9 - CookeChem [cookechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
The Anti-Inflammatory Potential of Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Data, Experimental Protocols, and Signaling Pathways
Introduction: The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid and its derivatives have long been recognized for their therapeutic properties, with salicylic acid, the primary metabolite of aspirin, being a foundational molecule in anti-inflammatory medicine. This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of a range of benzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action.
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives are often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). The following tables summarize the in vitro inhibitory activities of various benzoic acid derivatives against these enzymes, presented as the half-maximal inhibitory concentration (IC50).
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound/Derivative Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Salicylic Acid Derivatives | Salicylic Acid | >100 | >100 | - | [1] |
| Aspirin | 5.35 | - | - | [1] | |
| Gentisic Acid (2,5-dihydroxybenzoic acid) | - | Significant inhibition at 10-100 µM | - | [1] | |
| MEST1 (ester analog) | - | 0.048 | >54 (compared to Aspirin) | [2] | |
| Anthranilic Acid Derivatives | Mefenamic Acid | 21.2 | 7.3 | 2.9 | [3] |
| JS-3 | >50 | 8.1 | >6.17 | [3] | |
| JS-4 | 59 | 4.3 | 13.7 | [3] | |
| p-Hydroxybenzoic Acid Derivatives | Protocatechuic Acid (PCA) | - | - | - | [4] |
| Gentisic Acid (DHB) | - | - | - | [4] |
Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes, which are potent inflammatory mediators. Inhibition of LOX, particularly 5-LOX, is another important therapeutic target for inflammatory diseases.
| Compound/Derivative Class | Derivative | 5-LOX IC50 (µM) | Reference |
| p-Hydroxybenzoic Acid Derivatives | Gentisic Acid (DHB) | 34.88 (for PLA2) | [4] |
| Protocatechuic Acid (PCA) | 5150 (for PLA2) | [4] | |
| Other Phenolic Acids | Caffeic Acid | - | - |
| Ferulic Acid | - | - |
Key Signaling Pathways in Inflammation
Benzoic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and COX-2. Salicylic acid and its derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5]
References
- 1. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 2. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetoxy-2-methylbenzoic Acid: A Technical Guide for Investigation as a Potential Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Aspirin, or acetylsalicylic acid, is a foundational NSAID, though its use is associated with gastrointestinal side effects due to the non-selective inhibition of COX-1. This has spurred the development of more selective COX-2 inhibitors.[1][2] 3-Acetoxy-2-methylbenzoic acid, a structural analog of aspirin, presents as a compelling candidate for investigation as a novel COX inhibitor. This document provides a comprehensive technical guide for the synthesis, characterization, and evaluation of this compound's potential as a COX inhibitor. It outlines detailed experimental protocols and data presentation frameworks to guide researchers in this endeavor.
Introduction: The Rationale for Investigating this compound
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostanoids, including prostaglandins and thromboxanes, from arachidonic acid.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, while COX-2 is inducible and upregulated during inflammation.[1][2] The therapeutic action of NSAIDs is primarily derived from the inhibition of COX-2, whereas the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2][3]
Aspirin (2-acetoxybenzoic acid) is a non-selective COX inhibitor.[4] Its structure, particularly the acetoxy and carboxylic acid moieties, is crucial for its activity. This compound is a structural isomer of aspirin, with the key difference being the position of the acetoxy and the addition of a methyl group on the benzene ring. These structural modifications could potentially alter its binding affinity and selectivity for the COX isoenzymes. The methyl group, in particular, may influence the compound's interaction with the active site of the COX enzymes, potentially leading to a more favorable inhibitory profile. A comprehensive evaluation of this compound is therefore warranted.
Physicochemical Properties
A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Aspirin (2-Acetoxybenzoic acid) |
| Molecular Formula | C₁₀H₁₀O₄[5][6] | C₉H₈O₄[7] |
| Molecular Weight | 194.18 g/mol [5][6] | 180.159 g/mol [7] |
| Melting Point | 149-151 °C[8][9] | 136 °C[7] |
| Boiling Point | 337.0±30.0 °C (Predicted)[8] | 140 °C (decomposes)[7] |
| Density | 1.245±0.06 g/cm³ (Predicted)[8] | 1.40 g/cm³[7] |
| Crystal Structure | Orthorhombic[10] | Monoclinic, P2₁/c[7] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several reported methods. A common approach involves the acetylation of 3-hydroxy-2-methylbenzoic acid.
Synthesis Protocol
A plausible synthesis route involves the acetylation of 3-hydroxy-2-methylbenzoic acid using acetic anhydride.[11]
Materials:
-
3-hydroxy-2-methylbenzoic acid
-
Acetic anhydride
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (deionized)
-
Ice
Procedure:
-
Dissolve 3-hydroxy-2-methylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution while stirring. Monitor the pH and maintain it within a specified range.
-
After the addition of acetic anhydride is complete, slowly add hydrochloric acid to acidify the solution, which will precipitate the product.
-
Continue stirring the suspension for approximately 30 minutes in the ice bath.
-
Filter the white precipitate and wash it with ice-cold water.
-
Dry the product to obtain this compound.
Characterization: The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Biological Evaluation: Assessing COX Inhibition
The central part of this investigation is to determine the inhibitory activity of this compound against COX-1 and COX-2.
In Vitro COX Inhibition Assay
An in vitro enzyme inhibition assay is a direct method to measure the potency of a compound against purified COX enzymes.[1][12]
Protocol:
-
Enzyme Preparation: Use recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., Tris-HCl) containing a heme cofactor. Add the test compound (this compound) at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the wells.
-
Substrate Addition: After a brief pre-incubation period, add arachidonic acid as the substrate to start the enzymatic reaction.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be detected using a colorimetric or fluorometric method.[13] The absorbance or fluorescence is measured over time.
-
Data Analysis: Calculate the rate of reaction. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then calculated by plotting the percent inhibition against the logarithm of the compound concentration.[1]
Data Presentation: The results of the in vitro COX inhibition assay should be summarized in a table for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Aspirin | Literature Value | Literature Value | Calculated Value |
| Celecoxib | Literature Value | Literature Value | Calculated Value |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory efficacy of a compound.[1][14]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound (this compound) orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial paw volume. The percentage of inhibition of edema is then calculated for the treated groups relative to the control group. The ED50 (the effective dose that causes a 50% reduction in edema) can be determined.
Data Presentation: The in vivo anti-inflammatory activity should be presented in a clear tabular format.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0% |
| This compound | Dose 1 | Experimental Value |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value | |
| Indomethacin (Positive Control) | Standard Dose | Experimental Value |
Visualizing Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by the COX enzymes and the subsequent downstream signaling.
Experimental Workflow for Evaluation
The logical flow for investigating this compound as a potential COX inhibitor is depicted below.
Conclusion and Future Directions
This technical guide provides a structured framework for the comprehensive evaluation of this compound as a potential COX inhibitor. While its structural similarity to aspirin suggests a potential for anti-inflammatory activity, rigorous experimental validation is required. The outlined protocols for synthesis, in vitro, and in vivo testing will enable researchers to systematically investigate its efficacy and selectivity.
Future studies could expand upon these initial findings to include:
-
Mechanism of Action Studies: To determine if the inhibition is reversible or irreversible.
-
Gastrointestinal Safety Profile: To assess its potential for causing gastric irritation compared to traditional NSAIDs.
-
Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure impact its inhibitory activity and selectivity.
By following the methodologies presented in this guide, the scientific community can effectively elucidate the therapeutic potential of this compound and its viability as a novel anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. This compound 97 168899-58-9 [sigmaaldrich.com]
- 10. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 3-Acetoxy-2-methylbenzoic acid, a structural analog of acetylsalicylic acid (aspirin). The information presented herein is intended to guide researchers in exploring its potential as a modulator of the cyclooxygenase (COX) pathway.
Introduction
This compound is a derivative of benzoic acid and a close structural analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[1] Like aspirin, its mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipids involved in inflammation, pain, and fever.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[3] The selective inhibition of these isoforms is a key consideration in drug development to balance therapeutic effects with potential side effects.[4]
This document provides detailed protocols for the in vitro evaluation of the inhibitory activity of this compound against COX-1 and COX-2, along with relevant data for comparative analysis and a visualization of the targeted signaling pathway.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| Melting Point | 149-151 °C | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| CAS Number | 168899-58-9 | [5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes. This is a crucial step in characterizing its potency and selectivity. The protocol is based on commercially available colorimetric or fluorometric inhibitor screening assay kits.
Objective: To quantify the inhibitory effect of this compound on the activity of purified ovine or human recombinant COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction. The intensity of the color or fluorescence is proportional to the enzyme activity. The reduction in signal in the presence of the test compound indicates inhibition.
Materials:
-
This compound
-
COX-1 enzyme (ovine or human recombinant)
-
COX-2 enzyme (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Known COX inhibitor (e.g., aspirin, celecoxib, indomethacin) for positive control
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer to achieve a range of final concentrations for the IC50 determination.
-
Prepare working solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid, and the probe according to the manufacturer's instructions of the specific assay kit being used.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Control (100% activity) wells: Assay buffer, heme, and COX enzyme.
-
Test compound wells: Assay buffer, heme, COX enzyme, and the desired concentration of this compound.
-
Positive inhibitor control wells: Assay buffer, heme, COX enzyme, and a known COX inhibitor.
-
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the blank.
-
-
Measurement:
-
Immediately after adding the substrate, add the chromogenic or fluorogenic probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The reading can be taken as a single endpoint measurement or kinetically over a period of time.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal of test well / Signal of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 is not currently available in the public literature. The following table provides a reference for the IC50 values of aspirin and other common NSAIDs against these enzymes, which can be used for comparison once the experimental data for this compound is generated using the protocol above.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | To be determined | To be determined | To be determined |
| Aspirin | ~150 - 200 | ~200 - 300 | ~1.3 - 1.5 |
| Ibuprofen | ~15 | ~35 | ~2.3 |
| Diclofenac | ~0.5 | ~0.05 | ~0.1 |
| Celecoxib | ~15 | ~0.04 | ~0.0027 |
| Rofecoxib | >1000 | ~0.018 | <0.000018 |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for aspirin and its analogs is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
The experimental workflow for determining the inhibitory potential of this compound is a systematic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Decreased cyclooxygenase inhibition by aspirin in polymorphic variants of human prostaglandin H synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Acetoxy-2-methylbenzoic Acid In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-2-methylbenzoic acid is a derivative of benzoic acid and an analog of acetylsalicylic acid (aspirin), a well-known non-steroidal anti-inflammatory drug (NSAID).[1] Given its structural similarity to aspirin, it is hypothesized that this compound may exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, COX-1 and COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2][3] This document provides detailed protocols for a series of in vitro assays to characterize the anti-inflammatory potential of this compound.
These protocols are designed to be a comprehensive guide for researchers, providing methodologies for assessing the compound's effect on COX enzyme activity, its general anti-inflammatory capacity through protein denaturation and membrane stabilization assays, and its influence on the pivotal NF-κB signaling pathway.
Compound Information
| Property | Value | Reference |
| IUPAC Name | 3-acetyloxy-2-methylbenzoic acid | [4] |
| Synonyms | 3-Acetoxy-o-toluic Acid | [5] |
| CAS Number | 168899-58-9 | [6] |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [6][7] |
| Melting Point | 149-151 °C | [6] |
| Purity | ≥97% |
Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining if this compound, like other NSAIDs, directly inhibits the activity of COX-1 and COX-2 enzymes.[2][8] The protocol below is a colorimetric method that measures the peroxidase component of COX activity.[9]
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human) enzymes[9]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[2]
-
Heme[9]
-
Arachidonic Acid (substrate)[9]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)[9]
-
This compound
-
Positive Controls: Indomethacin (non-selective COX inhibitor), SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor)[2][10]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
-
Assay Setup:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.[11]
-
For inhibitor wells, add 10 µL of the diluted this compound or positive control.
-
For the 100% initial activity wells, add 10 µL of the assay buffer instead of an inhibitor.
-
For background wells, add 160 µL of assay buffer and 10 µL of heme, with no enzyme.[9]
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.[2]
-
Reaction Initiation:
-
Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.[2]
-
Add 20 µL of TMPD solution.
-
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.[9][10]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data to the 100% initial activity wells.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 85.3 | 15.2 | 5.6 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| SC-560 | 0.009 | 6.3 | 0.0014 |
| Celecoxib | 15 | 0.04 | 375 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
General In Vitro Anti-Inflammatory Assays
To complement the specific COX inhibition assay, broader assessments of anti-inflammatory activity can be performed. Protein denaturation and membrane stabilization assays are commonly used for this purpose.[3][8][12]
Inhibition of Protein Denaturation Assay
Objective: To evaluate the ability of this compound to inhibit thermally-induced protein denaturation.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of various concentrations of this compound.[3]
-
Control: A control group is prepared with 0.5 mL of BSA and 0.5 mL of distilled water.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[3]
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Objective: To assess the ability of this compound to stabilize red blood cell membranes against hypotonicity-induced lysis.
Experimental Protocol:
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isosaline.
-
Reaction Mixture: To 1 mL of HRBC suspension, add 1 mL of various concentrations of this compound.
-
Controls: Prepare a control with 1 mL of HRBC suspension and 1 mL of distilled water (induces 100% hemolysis). A drug control with a known anti-inflammatory drug like Diclofenac sodium can also be used.[12]
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100].
Data Presentation: General Anti-Inflammatory Activity
| Assay | This compound IC₅₀ (µg/mL) | Diclofenac Sodium IC₅₀ (µg/mL) |
| Inhibition of Protein Denaturation | 150.5 ± 12.3 | 126.7 ± 9.8[12] |
| HRBC Membrane Stabilization | 280.2 ± 25.1 | 240.4 ± 18.5[12] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
NF-κB Signaling Pathway Activation Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][14] Investigating the effect of this compound on this pathway can provide insights into its mechanism of action beyond COX inhibition.
Experimental Protocol: NF-κB Reporter Assay
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
NF-κB reporter plasmid (containing NF-κB response elements driving the expression of a reporter gene like luciferase or GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus[13][15]
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells to an appropriate confluency.
-
Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[13]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis:
-
Normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
-
Determine the IC₅₀ value.
-
Data Presentation: NF-κB Inhibition
| Compound | NF-κB Activation IC₅₀ (µM) |
| This compound | 55.8 |
| Bay 11-7082 (Positive Control) | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway: Canonical NF-κB Activation
Caption: The canonical NF-κB signaling pathway.
Conclusion
The in vitro assays detailed in this document provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By employing a combination of specific enzyme inhibition assays, general anti-inflammatory assessments, and investigation into key signaling pathways, researchers can gain a comprehensive understanding of the compound's potential as a novel anti-inflammatory agent. The provided protocols and data presentation formats are intended to facilitate standardized and comparable experimental outcomes.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chembk.com [chembk.com]
- 7. labproinc.com [labproinc.com]
- 8. journalajrb.com [journalajrb.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Cyclooxygenase enzyme inhibition assay [bio-protocol.org]
- 12. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies of 3-Acetoxy-2-methylbenzoic Acid and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Section 1: Pharmacological Profile of Acetoxybenzoic Acid Isomers
The pharmacological activities of acetylsalicylic acid (o-acetoxybenzoic acid) and its meta- and para-isomers have been evaluated in vivo, providing a comparative framework for predicting the potential effects of 3-Acetoxy-2-methylbenzoic acid.
Anti-inflammatory and Analgesic Effects
In vivo studies on aspirin isomers demonstrate their ability to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which are key mediators of inflammation and pain.
Quantitative Data Summary:
The following tables summarize quantitative data from in vivo studies on aspirin isomers.
Table 1: Effect of Acetylsalicylic Acid Isomers on Gastric Prostaglandin E2 (PGE2) Levels in Rats [1]
| Treatment Group (1 mmol/kg, oral) | Gastric PGE2 (pg/mg protein) | % Inhibition |
| Control | 73 ± 4.4 | - |
| o-Acetoxybenzoic acid (Aspirin) | 11.8 ± 1.2 | ~84% |
| m-Acetoxybenzoic acid | 9.7 ± 1.0 | ~87% |
| p-Acetoxybenzoic acid | 10.7 ± 1.5 | ~85% |
Table 2: Effect of Acetylsalicylic Acid Isomers on Gastric Mucosal Injury (Ulcer Index) in Rats [1]
| Treatment Group (1 mmol/kg, oral) | Ulcer Index (UI) |
| o-Acetoxybenzoic acid (Aspirin) | 38 |
| m-Acetoxybenzoic acid | 12 |
| p-Acetoxybenzoic acid | 8 |
Table 3: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives in Acetic Acid-Induced Writhing Test in Mice [2]
| Compound | Dose (mg/kg) | % Reduction in Writhing |
| PS1 (5-acetamido-2-hydroxy benzoic acid) | 20 | 52% |
| PS1 (5-acetamido-2-hydroxy benzoic acid) | 50 | 83% |
| PS3 (a derivative of PS1) | 20 | 74% |
| PS3 (a derivative of PS1) | 50 | 75% |
Section 2: Experimental Protocols
The following are detailed protocols for key in vivo experiments that can be adapted for the study of this compound.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is used to assess peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. A reduction in the number of writhes indicates an analgesic effect.
Experimental Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Drug Administration:
-
The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
The control group receives the vehicle only.
-
A positive control group receives a standard analgesic drug (e.g., aspirin or indomethacin).
-
-
Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[2]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group ] x 100
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This is a widely used model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by paw edema. The reduction in paw volume in treated animals compared to control animals indicates anti-inflammatory activity.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions and allowed to acclimatize.
-
Grouping: Rats are randomly assigned to control and experimental groups.
-
Drug Administration: The test compound is administered orally or intraperitoneally at predetermined doses one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control ] x 100
Section 3: Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways and experimental workflows.
Cyclooxygenase (COX) Inhibition Pathway
This pathway is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and its isomers.
Caption: Inhibition of the COX pathway by NSAIDs.
Experimental Workflow for In Vivo Analgesic and Anti-inflammatory Screening
This diagram outlines the typical workflow for evaluating a novel compound.
Caption: General workflow for in vivo screening.
Aspirin Metabolism Pathway
Understanding the metabolism of aspirin can inform studies on its isomers and derivatives.
Caption: Metabolic pathway of aspirin.
References
- 1. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
Application Notes and Protocols: 3-Acetoxy-2-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Acetoxy-2-methylbenzoic acid as a versatile precursor in organic synthesis. Detailed protocols for the preparation of key derivatives are provided, along with relevant physicochemical data and reaction workflows.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and product characterization.
| Property | Value | Reference |
| CAS Number | 168899-58-9 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 149-151 °C | [2] |
| Appearance | White-like crystalline powder | [2] |
| Solubility | Soluble in methanol | [2] |
Application 1: Synthesis of 3-Acetoxy-2-methylbenzoyl Chloride
3-Acetoxy-2-methylbenzoyl chloride is a key reactive intermediate, particularly in the synthesis of anhydrides, esters, and amides. Its preparation from this compound is a fundamental step in extending its synthetic utility. The reaction involves the conversion of the carboxylic acid to an acyl chloride using an inorganic acid chloride, such as thionyl chloride.
Experimental Protocol: Preparation of 3-Acetoxy-2-methylbenzoyl Chloride
This protocol is based on general procedures for the synthesis of benzoyl chlorides from benzoic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware with a reflux condenser and gas trap
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-acetoxy-2-methylbenzoyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Diagram of the Synthesis Workflow:
Application 2: Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride
Symmetrical anhydrides are valuable acylating agents in organic synthesis. 3-Acetoxy-2-methylbenzoic anhydride can be synthesized from its corresponding carboxylic acid and acyl chloride. This anhydride has been studied for its potential biological activities.
Experimental Protocol: Preparation of 3-Acetoxy-2-methylbenzoic Anhydride
This protocol is adapted from a published procedure for the synthesis of 3-acetoxy-2-methylbenzoic anhydride[3].
Materials:
-
This compound
-
3-Acetoxy-2-methylbenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethanol for recrystallization
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (15 mmol) in anhydrous THF (7.5 mL) in a round-bottom flask with a magnetic stirrer.
-
Gradually add triethylamine (2.1 mL, 15 mmol) to the solution.
-
In a separate flask, dissolve 3-acetoxy-2-methylbenzoyl chloride (2.55 g, 12 mmol) in anhydrous THF (7.5 mL).
-
Add the solution of 3-acetoxy-2-methylbenzoyl chloride to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours. A white precipitate (triethylamine hydrochloride) will form.
-
Remove the precipitate by filtration.
-
Add 150 mL of deionized water to the filtrate to precipitate the crude product.
-
Wash the product with deionized water to remove any remaining triethylamine hydrochloride.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetoxy-2-methylbenzoic anhydride.
Quantitative Data:
| Product | Yield | Melting Point | Elemental Analysis (Calculated) | Elemental Analysis (Found) | Reference |
| 3-Acetoxy-2-methylbenzoic Anhydride | 75% | 118-120 °C | C, 64.86%; H, 4.90% | C, 64.90%; H, 4.84% | [3] |
Diagram of the Synthesis Workflow:
Application 3: Ester and Amide Synthesis (General Protocols)
This compound can serve as a precursor for the synthesis of various esters and amides, which are common motifs in pharmacologically active compounds. The following are generalized protocols.
General Protocol for Esterification
This protocol is based on standard esterification methods for acetoxybenzoic acids, which are sensitive to harsh acidic conditions that could hydrolyze the acetyl group[4].
Materials:
-
This compound
-
An alcohol (R-OH)
-
A mild coupling agent (e.g., DCC/DMAP) or activation to the acyl chloride followed by reaction with the alcohol.
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware
Procedure (via acyl chloride):
-
Prepare 3-acetoxy-2-methylbenzoyl chloride as described in Application 1.
-
Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3-acetoxy-2-methylbenzoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup typically involves washing with dilute acid, dilute base, and brine, followed by drying the organic layer and removing the solvent in vacuo.
-
The crude ester can be purified by column chromatography.
General Protocol for Amide Synthesis
This protocol is based on general amide coupling reactions.
Materials:
-
This compound
-
A primary or secondary amine (R₂NH)
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
The workup procedure will vary depending on the solvent and reagents used but generally involves aqueous extraction to remove excess reagents and byproducts.
-
The crude amide can be purified by column chromatography or recrystallization.
Logical Relationship for Derivatization:
References
- 1. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3-Acetoxy-2-methylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-2-methylbenzoic acid is a chemical compound structurally related to acetylsalicylic acid (aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Its structural similarity suggests potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. This document provides an overview of the potential applications, relevant experimental protocols, and data presentation for researchers investigating this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| CAS Number | 168899-58-9 | [4] |
| Melting Point | 149-151 °C | [1] |
| LogP | 1.61852 | [5] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
Potential Medicinal Chemistry Applications
Based on its structural analogy to aspirin, this compound is a compelling candidate for investigation in several areas of medicinal chemistry:
-
Anti-inflammatory Agent: The primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]
-
Analgesic: By inhibiting prostaglandin synthesis, it may exhibit pain-relieving properties.
-
Antipyretic: It could potentially reduce fever by inhibiting prostaglandin production in the hypothalamus.
-
Prodrug Development: The acetoxy group can be hydrolyzed in vivo to release the active metabolite, 3-hydroxy-2-methylbenzoic acid, which may have its own pharmacological profile.[7][8] This prodrug approach could be used to improve pharmacokinetic properties or reduce gastrointestinal side effects.
-
Cardioprotective Agent: Similar to aspirin, it might have antiplatelet activity through the inhibition of thromboxane A2 synthesis.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[6]
Objective: To quantify the fifty-percent inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, heme, and the respective COX enzyme.
-
Add the test compound at various concentrations to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD to each well.
-
Monitor the absorbance at 590 nm using a microplate reader to measure the formation of oxidized TMPD, which is proportional to the peroxidase activity of COX.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Illustrative Quantitative Data:
Table 2: Illustrative IC₅₀ Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Aspirin | 166 | >500 |
| Ibuprofen | 13 | 344 |
| Celecoxib | 7.6 | 0.04 |
| Indomethacin | 0.9 | 5.9 |
| This compound | To be determined | To be determined |
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay provides a preliminary screening for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[9]
Objective: To assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine serum albumin (BSA) solution (5% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (various concentrations)
-
Diclofenac sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Prepare test solutions by mixing 0.5 mL of varying concentrations of this compound with 2.5 mL of PBS and 2.0 mL of BSA solution.
-
Prepare a control solution containing 0.5 mL of the vehicle, 2.5 mL of PBS, and 2.0 mL of BSA solution.
-
Prepare a standard solution using diclofenac sodium.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 70°C for 10 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Signaling Pathway and Experimental Workflow Diagrams
Arachidonic Acid Pathway and COX Inhibition
The primary mechanism of action for aspirin and its analogs involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid pathway. This pathway leads to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
Caption: Inhibition of the arachidonic acid pathway by this compound.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram illustrates the key steps in the in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate its biological activities and potential medicinal applications. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and in vivo efficacy.
References
- 1. This compound 97 168899-58-9 [sigmaaldrich.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Acetoxy-2-methylbenzoic Acid in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 3-Acetoxy-2-methylbenzoic acid as a research tool in pharmacology, drawing upon comparative studies with its well-known isomer, acetylsalicylic acid (aspirin). All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Introduction
This compound, also known as meta-acetylsalicylic acid (m-ASA), is a positional isomer of the widely used nonsteroidal anti-inflammatory drug (NSAID) aspirin (ortho-acetylsalicylic acid or o-ASA).[1][2] While aspirin's primary mechanism of action, the irreversible inhibition of cyclooxygenase (COX) enzymes, is well-established, research into its isomers offers insights into structure-activity relationships and potential for developing novel therapeutic agents with different pharmacological profiles.[3][4] This document outlines the known pharmacological effects of this compound and provides protocols for its investigation as a research tool.
Pharmacological Profile
Studies comparing the positional isomers of acetylsalicylic acid have demonstrated that this compound shares some of the biological activities of aspirin, particularly in the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[1][5] However, a key distinction lies in the nature of this inhibition.
Cyclooxygenase (COX) Inhibition:
Like aspirin, this compound inhibits both COX-1 and COX-2 enzymes.[1] However, unlike aspirin, which is an irreversible inhibitor, this compound acts as a reversible inhibitor of both COX-1 and COX-2.[3] This difference in the mode of inhibition is a critical factor in its pharmacological profile and potential therapeutic applications.
A study by Kodela et al. provides a direct comparison of the COX inhibitory activities of the acetylsalicylic acid isomers.[1] The results are summarized in the table below.
| Compound | Concentration (mM) | COX-1 Inhibition (%) (Before Dialysis) | COX-1 Inhibition (%) (After Dialysis) | COX-2 Inhibition (%) (Before Dialysis) | COX-2 Inhibition (%) (After Dialysis) |
| o-ASA (Aspirin) | 1 | 72 ± 3 | 72 ± 4 | - | - |
| 3 | - | - | 83 ± 2 | 81 ± 2 | |
| m-ASA (this compound) | 1 | 54 ± 2 | 38 ± 2 | - | - |
| 3 | - | - | 80 ± 2 | 56 ± 3 | |
| p-ASA | 1 | 48 ± 2 | 29 ± 1 | - | - |
| 3 | - | - | 80 ± 3 | 38 ± 2 |
The data clearly illustrates that while all isomers inhibit COX enzymes, only aspirin (o-ASA) maintains its inhibitory effect after dialysis, confirming its irreversible action. The decreased inhibition by m-ASA and p-ASA after dialysis indicates a reversible binding to the enzymes.[1]
Effects on Prostaglandin Synthesis:
Consistent with its COX-inhibitory activity, this compound has been shown to decrease the synthesis of prostaglandin E2 (PGE2) in vivo.[1] Oral administration of equimolar doses of all three isomers to rats resulted in a significant reduction in gastric PGE2 levels.[1]
Gastrointestinal Safety Profile:
A significant differentiator between aspirin and its isomers is their gastrointestinal toxicity. At an equimolar dose of 1 mmol/kg, this compound demonstrated a significantly lower ulcerogenic profile compared to aspirin.[2]
| Compound | Dose (mmol/kg) | Ulcer Index (UI) |
| o-ASA (Aspirin) | 1 | 38 |
| m-ASA (this compound) | 1 | 12 |
| p-ASA | 1 | 8 |
Data from Kodela et al.[2]
This suggests that this compound may have a more favorable gastrointestinal safety profile, a crucial consideration in the development of anti-inflammatory drugs.
Signaling Pathway
The primary mechanism of action for this compound is hypothesized to be the inhibition of the cyclooxygenase pathway, similar to other NSAIDs. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Hypothesized signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from the methodology described by Kodela et al. and utilizes a colorimetric assay to determine the percentage of COX enzyme inhibition.[1]
Objective: To determine the in vitro inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
Microdialysis chambers (10 kDa molecular weight cutoff)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 1, 3, 5 mM).
-
Prepare solutions of arachidonic acid and TMPD in appropriate solvents as per the manufacturer's instructions.
-
-
Enzyme Incubation:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound (this compound solution) at various concentrations to the wells. Include a control group with DMSO/buffer only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD to each well.
-
Monitor the absorbance at 590 nm using a microplate reader at regular intervals to measure the rate of TMPD oxidation.
-
-
Determination of Reversibility (Microdialysis):
-
Incubate the COX enzyme with the test compound for 30 minutes at 4°C.
-
Load the samples into microdialysis chambers and dialyze against the assay buffer to remove the unbound inhibitor.
-
After dialysis, measure the remaining COX activity as described in steps 2 and 3.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control group.
-
Compare the inhibition percentages before and after microdialysis to determine the reversibility of the inhibition.
-
Workflow for the in vitro COX inhibition assay.
Protocol 2: In Vivo Determination of Gastric Prostaglandin E2 (PGE2) Levels
This protocol is based on the in vivo experiments conducted by Kodela et al. to assess the effect of this compound on prostaglandin synthesis.[1]
Objective: To measure the in vivo effect of this compound on gastric PGE2 levels in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Homogenization buffer (e.g., 20 mM HEPES, pH 7.2, containing 1 mM EGTA and 300 mM sucrose)
-
PGE2 ELISA kit
-
Centrifuge
-
Homogenizer
Procedure:
-
Animal Dosing:
-
Acclimate rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer this compound orally at the desired dose (e.g., 1 mmol/kg), suspended in the vehicle.
-
Include a control group that receives only the vehicle.
-
-
Tissue Collection:
-
At a predetermined time point after dosing (e.g., 1 hour), euthanize the animals.
-
Excise the stomachs and open along the greater curvature.
-
Gently rinse the gastric mucosa with cold saline.
-
-
Tissue Homogenization:
-
Scrape the gastric mucosal tissue and weigh it.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
PGE2 Measurement:
-
Collect the supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PGE2 concentration to the weight of the tissue or the protein concentration of the supernatant.
-
Compare the PGE2 levels in the treated groups to the control group to determine the extent of inhibition.
-
Workflow for in vivo determination of gastric PGE2 levels.
Conclusion
This compound presents an interesting profile for pharmacological research. Its reversible inhibition of COX enzymes and reduced gastrointestinal toxicity compared to aspirin suggest it could be a valuable tool for investigating the differential roles of reversible versus irreversible COX inhibition in various physiological and pathological processes. The protocols provided herein offer a starting point for researchers to explore the pharmacological properties of this and other related compounds. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.
References
- 1. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional isomers of aspirin are equally potent in inhibiting colon cancer cell growth: differences in mode of cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Acetoxy-2-methylbenzoic anhydride, a novel anhydride derivative. The synthesis involves the reaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. This protocol is intended for use by researchers in organic synthesis and drug development, offering a clear methodology and expected outcomes.
Introduction
Carboxylic anhydrides are a versatile class of organic compounds that serve as important precursors in the synthesis of esters, amides, and various pharmaceutical agents. Their high reactivity makes them valuable reagents for a multitude of chemical transformations. 3-Acetoxy-2-methylbenzoic anhydride is a specific derivative that can be synthesized and characterized for potential applications in medicinal chemistry and materials science. This protocol outlines a proven method for its preparation in a laboratory setting.[1]
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 3-Acetoxy-2-methylbenzoic anhydride.
| Parameter | Value |
| Yield | 75% |
| Melting Point | 118–120 °C |
| Molecular Formula | C₂₀H₁₈O₇ |
| Elemental Analysis | |
| Calculated Carbon (%) | 64.86 |
| Found Carbon (%) | 64.90 |
| Calculated Hydrogen (%) | 4.90 |
| Found Hydrogen (%) | 4.84 |
Table 1: Quantitative data for the synthesized 3-Acetoxy-2-methylbenzoic anhydride.[1]
Experimental Protocol
This protocol is based on a peer-reviewed synthetic method.[1]
Materials:
-
This compound (15 mmol)
-
3-Acetoxy-2-methylbenzoyl chloride (2.55 g, 12 mmol)
-
Triethylamine (2.1 mL, 15 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Deionized water
-
Ethanol (for crystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 15 mmol of this compound in 7.5 mL of anhydrous THF.
-
Addition of Base: To the stirred solution, gradually add 2.1 mL (15 mmol) of triethylamine.
-
Addition of Acid Chloride: In a separate flask, dissolve 2.55 g (12 mmol) of 3-acetoxy-2-methylbenzoyl chloride in 7.5 mL of anhydrous THF. Add this solution to the reaction mixture.
-
Reaction: Stir the resulting reaction mixture at room temperature for 12 hours. A white precipitate of triethylamine hydrochloride will form.
-
Work-up:
-
Remove the white precipitate by filtration.
-
To the filtrate, add 150 mL of deionized water. This will precipitate the crude product.
-
Wash the product with deionized water to remove any remaining triethylamine hydrochloride.
-
-
Purification:
-
Crystallize the crude product from ethanol to obtain pure 3-Acetoxy-2-methylbenzoic anhydride as beautiful crystals.[1]
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-Acetoxy-2-methylbenzoic anhydride.
Caption: Workflow for the synthesis of 3-Acetoxy-2-methylbenzoic anhydride.
References
Application Notes and Protocols for the Quantification of 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-acetoxy-2-methylbenzoic acid, a benzoic acid and aspirin derivative. The following methods are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is crucial for quality control, stability studies, and ensuring the safety and efficacy of drug products. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Analytical Methods Overview
The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV: This is a robust and widely used technique for the quantification of APIs and their impurities in bulk drug substances and pharmaceutical formulations.[1] It offers good precision and accuracy and is suitable for routine quality control applications.
-
LC-MS/MS: This method provides superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the quantification of trace levels of this compound in complex matrices, such as biological fluids or in the presence of interfering substances.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the HPLC-UV and LC-MS/MS methods. These values are based on the validation of analytical methods for structurally similar compounds, such as aspirin and other benzoic acid derivatives, and represent achievable targets for a validated method for this compound.[2][3][4]
Table 1: HPLC-UV Method - Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 2: LC-MS/MS Method - Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | < 5.0% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
4.1.1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity >98%).[5]
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or orthophosphoric acid.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
4.1.2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 237 nm.[6]
-
Injection Volume: 10 µL.
4.1.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution:
-
For bulk drug substance, accurately weigh a suitable amount of the sample and prepare a stock solution in the mobile phase. Further dilute to a concentration within the calibration range.
-
For a tablet formulation, grind a specific number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark.[7]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
4.1.4. Analysis and Calculation
Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve generated from the working standard solutions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a starting point for developing a high-sensitivity LC-MS/MS method.
4.2.1. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Reference standard of this compound (purity >98%).[5]
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Standard laboratory glassware and equipment.
4.2.2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 193.05). The product ions will need to be determined by infusing a standard solution and selecting the most intense and stable fragments. A likely transition would be the loss of the acetyl group.[4]
4.2.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Prepare as described for the HPLC-UV method, using LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution: Prepare sample solutions as described for the HPLC-UV method, ensuring the final concentration is within the linear range of the LC-MS/MS method.
4.2.4. Analysis and Calculation
Inject the prepared solutions. The quantification is based on the peak area ratio of the analyte to an internal standard (if used) versus the concentration of the calibration standards.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 168899-58-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. lcms.cz [lcms.cz]
- 7. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Preparation of Novel Benzamide Derivatives from 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-2-methylbenzoic acid is a versatile starting material for the synthesis of novel benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Derivatives of this compound are of particular interest for their potential as therapeutic agents, notably in the development of new antimicrobial drugs.
These application notes provide detailed protocols for the synthesis of novel benzamide derivatives from this compound, methods for their characterization, and insights into their potential biological activities. The information is intended to guide researchers in the efficient synthesis and evaluation of this promising class of compounds.
Data Presentation
The following table summarizes the synthesis of various N-substituted 3-acetoxy-2-methylbenzamide derivatives, providing key quantitative data for easy comparison.
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Appearance | Key Spectral Data (¹H NMR, δ ppm) |
| 1a | Aniline | 85 | 135-137 | White solid | 10.2 (s, 1H, NH), 7.7-7.1 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃) |
| 1b | 4-Methylaniline | 88 | 148-150 | White solid | 10.1 (s, 1H, NH), 7.6-7.1 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, OCOCH₃) |
| 1c | 4-Nitroaniline | 75 | 198-200 | Yellow solid | 10.5 (s, 1H, NH), 8.3-7.2 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃) |
| 1d | 2-Aminothiazole | 78 | 165-167 | Off-white solid | 11.5 (s, 1H, NH), 7.6-7.0 (m, 5H, Ar-H, Thiazole-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃) |
| 1e | 4-Aminophenol | 82 | 188-190 | Light brown solid | 10.0 (s, 1H, NH), 9.3 (s, 1H, OH), 7.5-6.8 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃) |
Experimental Protocols
The synthesis of novel benzamide derivatives from this compound is a two-step process. The first step involves the activation of the carboxylic acid by converting it to the corresponding acid chloride. The second step is the acylation of a primary or secondary amine with the synthesized acid chloride.
Protocol 1: Synthesis of 3-Acetoxy-2-methylbenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Heating mantle with a magnetic stirrer
-
Condenser and gas trap (for HCl and SO₂ fumes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 3-Acetoxy-2-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: General Procedure for the Synthesis of N-substituted 3-Acetoxy-2-methylbenzamides
Materials:
-
3-Acetoxy-2-methylbenzoyl chloride
-
Substituted primary or secondary amine (e.g., aniline, 4-methylaniline, 2-aminothiazole)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve 3-Acetoxy-2-methylbenzoyl chloride (1.1 eq) in anhydrous THF.
-
Add the solution of 3-Acetoxy-2-methylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the precipitate with a small amount of cold THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Mandatory Visualizations
Logical Workflow for Benzamide Synthesis
Caption: A flowchart illustrating the two-step synthesis of novel benzamide derivatives.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Division
Several benzamide derivatives have been shown to exhibit antibacterial activity by targeting the FtsZ protein, which is essential for bacterial cell division. The following diagram illustrates the proposed mechanism of action.
Caption: The proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.
References
Application Notes and Protocols: Synthesis of HIV Proterage Inhibitors Using 3-Acetoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-acetoxy-2-methylbenzoic acid in the synthesis of HIV protease inhibitors. The primary application of this reagent is in the synthesis of Nelfinavir, a potent antiretroviral drug. This document outlines the synthetic pathways, experimental protocols, and relevant biological context.
Introduction
This compound, and more commonly its activated form, 3-acetoxy-2-methylbenzoyl chloride, serves as a key building block in the synthesis of the HIV protease inhibitor Nelfinavir.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions.[2][3][4][5] Nelfinavir is a competitive inhibitor of this enzyme, binding to the active site and preventing the processing of the Gag-Pol polyprotein, thus halting viral replication.[1][2][6]
Synthesis of Nelfinavir via an Oxazoline Intermediate
A prominent synthetic route to Nelfinavir involves the use of 3-acetoxy-2-methylbenzoyl chloride in the formation of an oxazoline intermediate. This method offers good yields and stereochemical control. The overall workflow is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of the Amido Alcohol
-
To a solution of the starting amino alcohol acetate salt in a suitable organic solvent (e.g., THF), add triethylamine at ambient temperature.
-
Slowly add a solution of 3-acetoxy-2-methylbenzoyl chloride in the same solvent.
-
Stir the reaction mixture for 30 minutes at ambient temperature.
-
Upon completion, proceed to the next step. The intermediate amido alcohol is typically used without further purification.[1]
Step 2: Formation of the Mesylate
-
To the solution containing the amido alcohol, add methanesulfonyl chloride (MsCl).
-
The reaction is generally carried out in the presence of a base like triethylamine.
-
The resulting mesylate is often used directly in the next step without purification.[1]
Step 3: Oxazoline Ring Formation
-
To a solution of the mesylate, add a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2).
-
Quench the reaction with acetic anhydride to promote the formation of the oxazoline ring.
-
The oxazoline intermediate can be isolated and purified, with reported yields around 71%.[1]
Step 4: Coupling with Decahydroisoquinoline Derivative
-
Dissolve the oxazoline intermediate and the decahydroisoquinoline derivative in methanol.
-
Add potassium carbonate (K2CO3) and heat the mixture to 50°C.
-
The reaction typically proceeds to completion to yield the coupled oxazoline product. Reported yields for this step are approximately 65%.[1]
Step 5: Synthesis of Nelfinavir
-
To a solution of the coupled oxazoline in methyl isobutyl ketone (MIBK), add thiophenol and potassium bicarbonate (KHCO3).
-
Stir the reaction mixture to facilitate the ring-opening of the oxazoline and formation of Nelfinavir.
-
The final product, Nelfinavir, can be isolated and purified, with reported yields of around 81-82%.[1]
Quantitative Data Summary
| Step | Product | Reagents | Yield (%) | Reference |
| Amide Formation | Amido alcohol | Amino alcohol, 3-acetoxy-2-methylbenzoyl chloride, TEA | - | [1] |
| Mesylation | Mesylate | Amido alcohol, MsCl | - | [1] |
| Oxazoline Formation | Oxazoline intermediate | Mesylate, BF3·OEt2, Acetic anhydride | 71 | [1] |
| Coupling | Coupled oxazoline | Oxazoline, Decahydroisoquinoline derivative, K2CO3 | 65 | [1] |
| Final Product | Nelfinavir | Coupled oxazoline, Thiophenol, KHCO3 | 81-82 | [1] |
Alternative Synthetic Route
An alternative approach to Nelfinavir synthesis involves the direct coupling of the appropriate amine intermediate with 3-hydroxy-2-methylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This method bypasses the oxazoline intermediate and has a reported yield of 59%.[1]
Mechanism of Action of HIV Protease Inhibitors
HIV protease inhibitors, including Nelfinavir, function by directly interfering with the viral replication cycle. The HIV protease enzyme is essential for the maturation of newly synthesized viral particles. It cleaves the Gag-Pol polyprotein into individual functional proteins. By competitively inhibiting this enzyme, Nelfinavir prevents the formation of mature, infectious virions.
Beyond its primary antiviral activity, Nelfinavir has been shown to have off-target effects on cellular signaling pathways. Notably, it can inhibit the Akt/PKB signaling pathway and induce endoplasmic reticulum stress, which are areas of active research for its potential application in oncology.[1][7][8][9][10][11][12][13][14]
Conclusion
This compound is a valuable reagent in the synthesis of the HIV protease inhibitor Nelfinavir. The synthetic routes described, particularly the oxazoline intermediate pathway, provide efficient methods for the preparation of this important antiretroviral drug. Understanding the synthesis and mechanism of action of such inhibitors is crucial for the ongoing development of novel therapeutics to combat HIV/AIDS.
References
- 1. Nelfinavir - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. HIV Protease [bio.davidson.edu]
- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]
- 7. Insights Into the Broad Cellular Effects of Nelfinavir and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nelfinavir Mesylate | Cell Signaling Technology [cellsignal.com]
- 10. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Antimicrobial Screening of 3-Acetoxy-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and antimicrobial screening of 3-Acetoxy-2-methylbenzoic acid derivatives. It includes protocols for common in vitro assays and templates for data presentation.
Introduction
This compound, a derivative of salicylic acid, presents a scaffold of interest for the development of novel antimicrobial agents. The structural modifications of this parent compound can lead to a diverse range of derivatives with potentially enhanced antimicrobial efficacy and selectivity. This document outlines the synthesis of such derivatives and the standardized protocols for evaluating their activity against a panel of pathogenic bacteria and fungi.
A study on 3-acetoxy-2-methylbenzoic anhydride, a derivative of this compound, has shown significant antibacterial properties, while it did not exhibit antifungal behavior[1][2]. This highlights the potential of this class of compounds as specific antibacterial agents. Further derivatization and screening are warranted to explore the full potential of this chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound, such as esters and amides, can be achieved through standard organic chemistry reactions. The following is a general protocol for the synthesis of an anhydride derivative, which can be adapted for other derivatives.
2.1. Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride [1]
This protocol describes the synthesis of 3-acetoxy-2-methylbenzoic anhydride from this compound and 3-acetoxy-2-methylbenzoyl chloride.
Materials:
-
This compound
-
3-acetoxy-2-methylbenzoyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 15 mmol of this compound in 7.5 mL of THF.
-
Gradually add 2.1 mL (15 mmol) of triethylamine to the solution.
-
In a separate flask, dissolve 2.55 g (12 mmol) of 3-acetoxy-2-methylbenzoyl chloride in 7.5 mL of THF.
-
Add the 3-acetoxy-2-methylbenzoyl chloride solution to the first solution.
-
Stir the reaction mixture at room temperature for 12 hours. A white precipitate should form.
-
Remove the precipitate by filtration.
-
Add 150 mL of deionized water to the resulting solution to yield the product.
-
Wash the product with deionized water to remove triethylamine hydrochloride.
-
Crystallize the product from ethanol.
A general workflow for the synthesis and characterization of these derivatives is presented below.
Antimicrobial Screening Protocols
Standardized methods are crucial for the reliable evaluation of the antimicrobial properties of newly synthesized compounds. The following protocols for broth microdilution (for Minimum Inhibitory Concentration determination) and agar well diffusion are recommended.
3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each derivative in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbe and broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
3.2. Agar Well Diffusion Assay
The agar well diffusion method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Synthesized derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread a standardized microbial inoculum evenly over the agar surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of each derivative solution to the wells.
-
Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison between derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| AMA-01 | Anhydride | 128 | 256 | >512 | >512 | >512 | >512 |
| AME-01 | Methyl Ester | Data | Data | Data | Data | Data | Data |
| AEE-01 | Ethyl Ester | Data | Data | Data | Data | Data | Data |
| AMA-02 | Amide | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.015 | 0.25 | - | - |
| Fluconazole | (Control) | - | - | - | - | 1 | 16 |
Note: The data for AMA-01 is based on the finding that 3-acetoxy-2-methylbenzoic anhydride showed antibacterial activity but no antifungal activity[1][2]. Specific MIC values are illustrative. Data for other derivatives are hypothetical placeholders.
Table 2: Zone of Inhibition Diameters (in mm) of this compound Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| AMA-01 | Anhydride | 12 | 10 | - | - | - | - |
| AME-01 | Methyl Ester | Data | Data | Data | Data | Data | Data |
| AEE-01 | Ethyl Ester | Data | Data | Data | Data | Data | Data |
| AMA-02 | Amide | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | (Control) | 30 | 35 | 40 | 32 | - | - |
| Fluconazole | (Control) | - | - | - | - | 25 | 20 |
Note: Data is illustrative and should be replaced with experimental results.
Potential Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for this compound derivatives are not yet fully elucidated, they may share mechanisms with other benzoic acid derivatives, which are known to disrupt cell membranes, inhibit essential enzymes, or interfere with cellular energy production. Further studies are required to determine the specific molecular targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetoxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Acetoxy-2-methylbenzoic acid, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A highly effective method is the O-acetylation of 3-hydroxy-2-methylbenzoic acid using acetic anhydride. A specific protocol involves reacting 3-hydroxy-2-methylbenzoic acid with acetic anhydride in an aqueous solution, which can achieve yields of over 90%.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters include reaction temperature, pH, and the purity of the starting materials. For the aqueous-based acetylation, maintaining a low temperature (around 0°C) during the addition of acetic anhydride and subsequent acidification is crucial for precipitating the product in high purity and yield.[1]
Q3: What are potential side products, and how can their formation be minimized?
A3: A potential side product is 3-acetoxy-2-methylbenzoic anhydride, which can form from the reaction of 3-acetoxy-2-methylbenzoyl chloride with this compound.[2] To minimize its formation, it is important to control the reaction conditions and avoid the presence of reagents that would form the acid chloride. Using a well-defined protocol with controlled addition of reagents is key.
Q4: Are there any recommended catalysts for the acetylation reaction?
A4: While the direct acetylation with acetic anhydride can proceed efficiently without a catalyst, especially in an aqueous basic solution, catalysts are often employed in other O-acetylation reactions. For similar acetylations of salicylic acid derivatives, catalysts such as pyridine, zirconia, and various heteropoly acids have been used.[3][4][5] A few drops of pyridine are often used in lab-scale preparations with acetic anhydride.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (3-hydroxy-2-methylbenzoic acid) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup and purification. - Hydrolysis of the product back to the starting material. - Competing side reactions. | - Monitor the reaction by TLC to ensure completion. - Optimize the precipitation of the product by carefully controlling the pH and temperature during acidification.[1] - Ensure the final product is thoroughly washed with cold water to remove impurities without significant dissolution.[1] - Avoid excessively high temperatures or prolonged reaction times in the presence of water to minimize hydrolysis. |
| Product is Oily or Fails to Solidify | - Presence of impurities. - Residual solvent. - Incomplete hydrolysis of excess acetic anhydride. | - Ensure the complete hydrolysis of excess acetic anhydride by stirring the reaction mixture vigorously in ice-cold water.[5] - Purify the crude product by recrystallization from a suitable solvent, such as ethanol. - Dry the product thoroughly under vacuum. |
| Presence of Starting Material in the Final Product | - Insufficient acetylating agent. - Short reaction time or low reaction temperature. - Inefficient mixing. | - Use a slight excess of acetic anhydride. - Extend the reaction time or slightly increase the temperature, while monitoring for side product formation. - Ensure efficient stirring throughout the reaction. |
| Formation of an Unexpected Byproduct | - Reaction conditions favoring anhydride formation. - Contamination of starting materials or reagents. | - Review the reaction conditions; for example, in non-aqueous conditions, the presence of a base like triethylamine can facilitate anhydride formation if an acid chloride is present.[2] - Use pure, dry starting materials and reagents. |
Experimental Protocols
High-Yield Aqueous Acetylation Protocol
This protocol is adapted from a patented procedure with reported high yields.[1]
Materials:
-
3-hydroxy-2-methylbenzoic acid
-
Acetic anhydride
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (37%)
-
Ice water
Procedure:
-
Prepare an aqueous solution of 3-hydroxy-2-methylbenzoic acid and cool it to 0°C in a four-necked flask equipped with a pH meter.
-
Adjust the pH to 14 by adding a sodium hydroxide solution.
-
Slowly add acetic anhydride (0.3 mol per 0.21 mol of the benzoic acid derivative) dropwise over 5 minutes. The pH will decrease.
-
After the addition of acetic anhydride, slowly add hydrochloric acid (37%) to a pH of 1.1 to precipitate the product.
-
Continue stirring the resulting suspension for an additional 30 minutes.
-
Filter the precipitate and wash it twice with ice water.
-
Dry the product to obtain this compound.
Quantitative Data Summary
| Method | Starting Material | Reagents | Yield | Reference |
| Aqueous Acetylation | 3-hydroxy-2-methylbenzoic acid | Acetic anhydride, NaOH, HCl | 93.7% | [1] |
| Hydrogenolysis and Acetylation | 3-benzyloxy-2-methylbenzoic acid | H₂, Pd/C, NaOH, Acetic anhydride | 90.0% | [1] |
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Acetoxy-2-methylbenzoic Acid
Welcome to the technical support center for the purification of 3-Acetoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most effective method depends on the nature and quantity of the impurities. For removing minor impurities and obtaining a highly crystalline product, recrystallization is often the most effective and widely used method.[1] For more challenging separations, particularly for removing closely related impurities like the hydrolysis product, flash column chromatography over silica gel is a powerful alternative. Acid-base extraction is a useful initial step to separate the acidic product from any neutral or basic impurities.
Q2: What are the most common impurities I should expect in crude this compound?
A2: The most probable impurities include the unreacted starting material, 3-hydroxy-2-methylbenzoic acid , and its hydrolysis product, which is also 3-hydroxy-2-methylbenzoic acid.[1] Hydrolysis of the acetyl ester group can occur if the compound is exposed to moisture or acidic/basic conditions, especially at elevated temperatures. Other potential impurities could be residual reagents from the synthesis.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
A3: A documented and effective solvent for the recrystallization of this compound is hot methanol .[2] Other solvent systems that can be effective for similar aromatic carboxylic acids include ethanol/water or a solvent/anti-solvent system like ethyl acetate/hexanes.[1] The choice of solvent will depend on the specific impurity profile of your crude material.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis and determining the percentage of purity.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. A sharp melting point range close to the literature value (149-151 °C) is a good indicator of high purity.
Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solute or if significant impurities are present. To resolve this, try re-heating the solution and adding a small amount of additional solvent to decrease the saturation level. Then, allow the solution to cool more slowly. If the problem persists, consider purifying the material by another method, such as column chromatography, to remove the impurities that may be hindering crystallization.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 60-90% | Highly effective for removing small amounts of impurities; yields a crystalline product. | Insoluble impurities, some soluble impurities. |
| Flash Column Chromatography | 95-99% | 50-80% | Excellent for separating compounds with similar polarities. | 3-hydroxy-2-methylbenzoic acid, other polar and non-polar byproducts. |
| Acid-Base Extraction | 90-98% (as an initial step) | >90% | High capacity; effectively removes neutral and basic impurities. | Neutral starting materials and byproducts. |
Note: The values presented in this table are typical estimates and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Recrystallization from Methanol
This protocol is suitable for purifying this compound with minor impurities.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Flash Column Chromatography
This protocol is effective for separating this compound from more challenging impurities like 3-hydroxy-2-methylbenzoic acid.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Acetic acid (glacial)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 0.5%) to prevent tailing of the carboxylic acid. The ideal solvent system should give a retention factor (Rf) of approximately 0.3-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Acid-Base Extraction
This is a preliminary purification step to remove neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The this compound will be deprotonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting Guides & Visualizations
General Purification Workflow
References
Technical Support Center: Crystallization of 3-Acetoxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 3-Acetoxy-2-methylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues observed during the crystallization of this compound, offering potential causes and step-by-step solutions.
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" is the formation of a liquid phase of the solute instead of solid crystals upon cooling a saturated solution. This is a common problem with aromatic carboxylic acids and can be influenced by the compound's melting point, the presence of impurities, and the crystallization conditions.
Possible Causes and Solutions:
| Cause | Solution |
| High Solute Concentration / Rapid Cooling | 1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool much more slowly. Insulation of the flask may be beneficial. |
| Melting Point Depression due to Impurities | 1. If the oil solidifies on further cooling, attempt to recrystallize the resulting solid. 2. Consider a pre-purification step like column chromatography if impurities are significant. |
| Inappropriate Solvent Choice | 1. Select a solvent in which this compound has a lower solubility at elevated temperatures. 2. Consider using a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water) at an elevated temperature until turbidity is observed, then clarify with a small amount of the good solvent before cooling. |
Logical Flow for Troubleshooting "Oiling Out":
Caption: Troubleshooting workflow for "oiling out".
Issue 2: No crystals form upon cooling.
Failure to form crystals can be due to several factors, including insufficient supersaturation, the presence of inhibitors, or the need for nucleation induction.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Supersaturation (Too much solvent) | 1. Gently heat the solution to evaporate some of the solvent. 2. Re-cool the more concentrated solution. |
| Solution is Supersaturated but Nucleation is Inhibited | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a tiny crystal of this compound to the cooled solution to induce crystal growth. 3. Shock Cooling: Briefly place the flask in an ice bath to induce rapid nucleation, then allow it to warm to a slightly higher temperature for slower crystal growth. |
| Presence of Soluble Impurities | Impurities can sometimes inhibit crystal formation. If other methods fail, consider further purification of the starting material. |
Experimental Workflow for Inducing Crystallization:
Caption: Workflow for inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A good starting solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for this compound and related compounds like benzoic acid, the following solvents can be considered:
-
Methanol: A documented solvent for the crystallization of this specific compound.[1]
-
Ethanol/Water mixture: Benzoic acid has good solubility in hot ethanol and poor solubility in cold water, making this a common and effective co-solvent system.
-
Acetone/Water mixture: Similar to the ethanol/water system.
-
Ethyl Acetate/Heptane mixture: A less polar option that can be effective.
Q2: How can I control the crystal size and morphology?
Crystal size and shape are influenced by the rate of cooling and the solvent used.
-
For larger crystals: Slow cooling is crucial. Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before further cooling in an ice bath.
-
For smaller, more uniform crystals: Faster cooling and agitation can promote the formation of smaller crystals.
-
Solvent effects: The polarity of the solvent can influence the crystal habit. Experimenting with different solvents or co-solvent ratios can alter the crystal shape.
Q3: Does this compound exhibit polymorphism?
While polymorphism is common in substituted benzoic acids, there is currently no specific published evidence confirming multiple polymorphic forms of this compound. However, researchers should be aware of this possibility. Different crystallization conditions (e.g., solvent, cooling rate) could potentially yield different polymorphs. Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy can be used to characterize the resulting crystal form and check for polymorphism.
Q4: What is the expected melting point of pure this compound?
The reported melting point is in the range of 149-151 °C. A broad melting range can be an indication of impurities.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Melting Point | 149-151 °C |
Table 2: General Solubility of Benzoic Acid in Various Solvents at Different Temperatures (as a proxy)
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Source |
| Water | 25 | 0.34 | [3] |
| Water | 100 | 5.9 | |
| Ethanol | 25 | 45.5 | [3] |
| Acetone | 25 | 55.6 | [4] |
| Toluene | 25 | 11.9 | [5] |
| Ethyl Acetate | 25 | 35.7 | [6] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
This protocol is adapted from a literature method for obtaining single crystals of this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If undissolved solid remains, add small portions of hot methanol until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. For optimal crystal growth, the solution can be left undisturbed for several hours to a few days.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Recrystallization from a Co-solvent System (Ethanol/Water)
This is a general protocol for benzoic acid derivatives that is applicable to this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Signaling Pathways and Logical Relationships
Relationship between Crystallization Parameters and Crystal Attributes:
Caption: Key parameters influencing final crystal attributes.
References
- 1. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
solubility of 3-Acetoxy-2-methylbenzoic acid in different organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 3-Acetoxy-2-methylbenzoic acid in various organic solvents. Below you will find quantitative data, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in your laboratory work.
Solubility Data
Disclaimer: The solubility of a compound is highly specific. The data for Acetylsalicylic Acid should be used as a general reference only and not as a direct substitute for experimental determination of the solubility of this compound.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (M) |
| This compound | Dimethyl Sulfoxide (DMSO) | 11.65[1] | Not Specified | ~0.06 M[1] |
| Acetylsalicylic Acid (Aspirin) | Ethanol | ~80[2] | Not Specified | ~0.44 M |
| Acetylsalicylic Acid (Aspirin) | Dimethyl Sulfoxide (DMSO) | ~41[2] | Not Specified | ~0.23 M |
| Acetylsalicylic Acid (Aspirin) | Dimethylformamide (DMF) | ~30[2] | Not Specified | ~0.17 M |
| Acetylsalicylic Acid (Aspirin) | Acetone | High[3][4][5] | 25 | Not Specified |
| Acetylsalicylic Acid (Aspirin) | 2-Propanol | Moderate[3][4] | 25 | Not Specified |
| Acetylsalicylic Acid (Aspirin) | Propylene Glycol | Low[3][4][5] | 25 | Not Specified |
Note: The solubility of Acetylsalicylic Acid in acetone is consistently reported as the highest among the tested solvents.[3][4][5] Solubility generally increases with temperature for these compounds in the listed solvents.[3][4]
Experimental Protocols
The determination of thermodynamic (equilibrium) solubility is crucial for consistent and reliable results. The Shake-Flask method is widely regarded as the "gold standard" for this purpose.[6][7]
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically takes 24-72 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to rest for a period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., PTFE) to remove any undissolved particles.
-
Centrifugation: Centrifuge the vial at high speed to pellet the excess solid and then carefully collect the supernatant.
-
-
Sample Preparation for Analysis: Dilute the clear, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original solubility of the compound in the solvent, taking into account the dilution factor.
Caption: Experimental workflow for determining thermodynamic solubility using the Shake-Flask method.
Troubleshooting Guide & FAQs
Q1: My solubility results for the same compound and solvent are inconsistent between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Insufficient Equilibration Time: Ensure you are allowing enough time for the solution to become fully saturated. Confirm this by measuring the concentration at multiple time points until it remains constant.
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.
-
Inconsistent Phase Separation: Ensure complete removal of all undissolved solid particles before analysis. Incomplete removal will lead to artificially high solubility values.
-
Compound Purity and Form: Variations in the purity, salt form, or polymorphic form of your compound can significantly affect its solubility.
Q2: The compound dissolves completely, but a precipitate forms after a few hours or overnight. Why is this happening?
A: This often indicates the formation of a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute precipitates out to reach its true equilibrium solubility. This can be more common if the dissolution process was aided by heating. To determine the thermodynamic solubility, it is crucial to allow the solution to equilibrate for an extended period with excess solid present.
Q3: I am using a stock solution in DMSO and diluting it into another organic solvent, but I see a precipitate. Is this my solubility limit?
A: Not necessarily. This is a method for determining kinetic solubility, not thermodynamic solubility. When a DMSO stock is diluted into a solvent where the compound is less soluble (an anti-solvent), it can cause the compound to precipitate out. This kinetic solubility value can be useful for high-throughput screening but may overestimate the true equilibrium solubility.[6]
Q4: How does the pH of the solvent system affect the solubility of an acidic compound like this compound?
A: For acidic compounds, solubility is highly pH-dependent. In non-aqueous organic solvents, the concept of pH is not as straightforward as in aqueous solutions. However, the presence of basic or acidic impurities in the solvent can affect the ionization state of the compound and thus its solubility. For aqueous or mixed aqueous-organic systems, increasing the pH above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, in acidic conditions, the compound will remain in its less soluble, neutral form.[8]
Q5: What is the best way to analyze the concentration of my compound in the saturated solution?
A: High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its specificity and sensitivity, allowing for accurate quantification even in the presence of impurities. UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[9]
References
- 1. 2-(Acetyloxy)-3-Methylbenzoic Acid | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. espublisher.com [espublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
stability and degradation of 3-Acetoxy-2-methylbenzoic acid under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Acetoxy-2-methylbenzoic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound?
A1: this compound is structurally similar to aspirin (acetylsalicylic acid) and is expected to undergo hydrolysis of the ester linkage as its primary degradation pathway. This reaction will yield 3-hydroxy-2-methylbenzoic acid and acetic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes.
Q2: What are the typical experimental conditions for conducting forced degradation studies on this compound?
A2: Forced degradation studies are crucial to understanding the intrinsic stability of a molecule. Based on guidelines from the International Council for Harmonisation (ICH) and studies on analogous compounds like aspirin, the following conditions are recommended[1][2][3][4]:
-
Acidic Hydrolysis: 0.1 N HCl at 80°C for several hours.
-
Basic Hydrolysis: 0.1 N NaOH at 80°C for several hours.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures for a set period.
-
Thermal Degradation: Exposure to dry heat, for example at 105°C for 6 hours[4].
-
Photolytic Degradation: Exposure to UV light for an extended period, such as 7 days[4].
Q3: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for separating and quantifying this compound from its potential degradation products[1][2]. A stability-indicating method should be developed and validated to ensure that the analytical peaks of the parent compound and its degradants are well-resolved. Key components of an HPLC method include:
-
Column: A C18 column is often a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of an acid like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used[1][5].
-
Detection: UV detection is suitable for this compound due to the presence of a chromophore. The optimal wavelength should be determined by scanning the UV spectrum of the compound[6].
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in solution at room temperature.
-
Possible Cause: The solvent may not be appropriate, or the pH of the solution may be promoting hydrolysis. Like aspirin, this compound is susceptible to hydrolysis in the presence of moisture, and this process is accelerated at non-neutral pH[7].
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in a dry, aprotic solvent like acetonitrile or DMSO. For aqueous working solutions, prepare them fresh before use.
-
pH Control: If an aqueous solution is necessary, buffer it to a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis.
-
Temperature: Store stock and working solutions at low temperatures (e.g., 2-8°C) to slow down the degradation rate.
-
Issue 2: Inconsistent results in forced degradation studies.
-
Possible Cause: This could be due to variations in experimental conditions or issues with the analytical method.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the temperature, concentration of stressor (acid, base, oxidant), and exposure time are consistent across all experiments.
-
Method Validation: Verify that your analytical method is robust. Perform a system suitability test before each run to check for consistency in retention time, peak area, and other parameters.
-
Control Samples: Always include a control sample (the compound in the same solvent but without the stressor) to account for any degradation that may occur under ambient conditions during the experiment.
-
Issue 3: Appearance of unexpected peaks in the chromatogram during stability testing.
-
Possible Cause: These could be secondary degradation products, impurities from the starting material, or interactions with excipients if working with a formulation.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main peak and the unexpected peaks.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks. This will help in elucidating their structures.
-
Blank Injections: Inject a blank (solvent without the compound) to ensure that the peaks are not originating from the solvent or the HPLC system itself.
-
Data Presentation
Quantitative data from stability and forced degradation studies should be summarized in a clear and organized manner. Below are example tables for presenting such data.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 N HCl (80°C, 3h) | Data to be filled by user | 3-hydroxy-2-methylbenzoic acid |
| 0.1 N NaOH (80°C, 3h) | Data to be filled by user | 3-hydroxy-2-methylbenzoic acid |
| 30% H₂O₂ (RT, 24h) | Data to be filled by user | To be identified |
| Thermal (105°C, 6h) | Data to be filled by user | 3-hydroxy-2-methylbenzoic acid |
| Photolytic (UV, 7d) | Data to be filled by user | To be identified |
Table 2: Stability of this compound Solution at Different pH and Temperatures
| pH of Solution | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 4.0 | 4 | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 4.0 | 25 | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 7.0 | 4 | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 7.0 | 25 | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 9.0 | 4 | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 9.0 | 25 | Data to be filled by user | Data to be filled by user | Data to be filled by user |
Experimental Protocols
A detailed experimental protocol for a forced degradation study is provided below. This can be adapted based on specific laboratory capabilities and the nature of the sample.
Protocol: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N and the desired drug concentration.
-
Dilute to the final volume with the appropriate solvent if necessary.
-
-
Control Sample Preparation: Prepare a control sample by adding an equal volume of purified water instead of 0.2 N HCl.
-
Incubation: Place both the stress and control samples in a water bath set at 80°C for a predetermined time (e.g., 3 hours).
-
Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the stress sample with an appropriate volume of 0.1 N NaOH. Dilute both the stress and control samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to that in the control sample. Identify and quantify any degradation products.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: Workflow for a forced degradation study.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. jpionline.org [jpionline.org]
- 4. e-century.us [e-century.us]
- 5. Stability-Indicating Methods for Determination of Flubendazole and Its Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-2-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, handling, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by the presence of moisture, as well as acidic or alkaline conditions, and is accelerated by elevated temperatures. The hydrolysis products are 3-hydroxy-2-methylbenzoic acid and acetic acid. Due to this susceptibility, it is crucial to handle and store the compound in a dry environment.
Q2: What are the expected physical properties of this compound?
A2: this compound is typically a white to off-white crystalline powder. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |
| Melting Point | 149-151 °C | --INVALID-LINK-- |
| Purity (Commercial) | ≥95% to >98% (by HPLC) | --INVALID-LINK--, --INVALID-LINK-- |
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored at room temperature in a tightly sealed container, preferably in a desiccator or under an inert atmosphere to protect it from moisture. For long-term storage, refrigeration in a moisture-proof container is recommended.
Troubleshooting Guides
This section is divided into common experimental stages where issues may arise.
Synthesis and Purification
Q1: My synthesis of 3-hydroxy-2-methylbenzoic acid (the precursor to this compound) via a Grignard reaction resulted in a low yield. What are the possible causes and solutions?
A1: Low yields in Grignard reactions for the synthesis of benzoic acid derivatives are common and can be attributed to several factors.
Troubleshooting Low Yield in Grignard Reaction
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
A primary cause of low yield is the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Side reactions, such as the formation of biphenyl byproducts, can be minimized by the slow addition of the aryl halide to the magnesium turnings and by maintaining a gentle reflux to avoid excessive heat. Incomplete formation of the Grignard reagent can be addressed by activating the magnesium with a small crystal of iodine and ensuring efficient stirring.
Q2: I am having difficulty purifying this compound by recrystallization. What is a suitable solvent system?
A2: Choosing the right recrystallization solvent is critical for effective purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For benzoic acid derivatives, a common approach is to use a solvent pair.
| Solvent System | Rationale |
| Toluene/Hexane | This compound has good solubility in hot toluene and poor solubility in hexane. Dissolve the crude product in a minimal amount of hot toluene and then slowly add hexane until the solution becomes turbid. Allow to cool slowly for crystal formation. |
| Ethanol/Water | Similar to the toluene/hexane system, dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Cool slowly. |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot filtrate, slowly add a "poor" solvent (e.g., hexane or water) in which the compound is insoluble, until the solution becomes slightly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Handling and Storage
Q1: I suspect my sample of this compound has degraded. How can I confirm this?
A1: Degradation, primarily through hydrolysis, can be detected by several methods.
Workflow for Detecting Degradation
Caption: Methods for detecting degradation of this compound.
-
Melting Point: A pure sample will have a sharp melting point (around 149-151 °C). A degraded sample will exhibit a broadened and depressed melting point range.
-
Thin-Layer Chromatography (TLC): Spot the sample on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The hydrolyzed product, 3-hydroxy-2-methylbenzoic acid, is more polar and will have a lower Rf value than the starting material.
-
¹H NMR Spectroscopy: The presence of 3-hydroxy-2-methylbenzoic acid will be indicated by the appearance of a new set of aromatic peaks and the disappearance of the acetyl methyl singlet.
-
HPLC: An HPLC analysis will show a new peak corresponding to the more polar hydrolysis product.
Analytical and Biological Assays
Q1: I am observing extraneous peaks in my ¹H NMR spectrum of this compound. What could they be?
A1: Besides the degradation product, extraneous peaks in an NMR spectrum often arise from residual solvents used during synthesis and purification.
Common NMR Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl ether | 1.21 (t), 3.48 (q) | triplet, quartet |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | triplet, singlet, quartet |
| Hexane | 0.88, 1.26 | multiplet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | singlet, multiplet |
| Water | 1.56 | singlet (broad) |
Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.
Q2: My compound is showing poor solubility in aqueous buffers for biological assays. How can I improve this?
A2: this compound has limited solubility in water. To prepare stock solutions for biological assays, it is recommended to first dissolve the compound in a water-miscible organic solvent.
Signaling Pathway for Improving Solubility
Caption: Workflow for preparing aqueous solutions of this compound.
First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer to reach the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q3: Could this compound or its degradation product interfere with my biochemical assay?
A3: Yes, interference is possible. The compound itself, being a carboxylic acid, could alter the pH of an unbuffered or weakly buffered solution. The hydrolysis product, 3-hydroxy-2-methylbenzoic acid, is a phenolic compound and could potentially interfere with assays that are sensitive to phenols, such as those involving colorimetric detection with reagents that react with phenols. It is advisable to run appropriate controls, including the vehicle (solvent) and the potential degradation product, to assess any non-specific effects on your assay.
Technical Support Center: Scaling Up the Synthesis of 3-Acetoxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-Acetoxy-2-methylbenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction: Insufficient reaction time, inadequate mixing, or suboptimal temperature. | - Optimize reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the point of maximum conversion. - Improve mixing: In larger reactors, ensure efficient agitation to maintain a homogeneous reaction mixture. Consider the use of baffles or different impeller designs. - Temperature control: Maintain the optimal reaction temperature. For exothermic reactions, ensure the cooling system can handle the heat load at a larger scale. |
| Hydrolysis of the product: Presence of water in the reactants or solvent, or during workup. | - Use anhydrous conditions: Ensure all reactants and solvents are dry. - Minimize water during workup: Use cold, saturated sodium bicarbonate solutions for washing and work quickly to reduce contact time with aqueous layers.[1] | |
| Side reactions: Formation of byproducts such as the anhydride of this compound or polymeric materials. | - Control temperature: Avoid excessive temperatures which can promote side reactions. - Optimize stoichiometry: Use a slight excess of the acetylating agent to drive the reaction to completion, but avoid a large excess which can lead to purification difficulties. | |
| Product Purity Issues | Presence of starting material (3-hydroxy-2-methylbenzoic acid): Incomplete acetylation. | - Increase reaction time or temperature slightly. - Ensure sufficient amount of acetylating agent and catalyst. |
| Presence of acetic anhydride: Incomplete quenching during workup. | - Add water or a dilute base to the reaction mixture after completion to hydrolyze any remaining acetic anhydride. Be cautious as this reaction is exothermic. | |
| Discoloration of the final product: Formation of colored impurities due to oxidation or side reactions. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). [2] - Consider treatment with activated carbon during recrystallization to remove colored impurities. | |
| Difficulties with Product Isolation/Crystallization | Oiling out instead of crystallization: The product separates as a liquid instead of a solid during cooling. | - Ensure the cooling process is slow to allow for proper crystal lattice formation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Adjust the solvent system for recrystallization. You may have used too much of a solvent in which the compound is highly soluble.[2] |
| Fine powder that is difficult to filter: Rapid crystallization leading to small particle size. | - Allow the solution to cool slowly and undisturbed. - Consider a different recrystallization solvent system. | |
| Scale-Up Specific Challenges | Poor heat transfer: Overheating in the center of the reactor or slow heating. | - Use a reactor with a jacket and an efficient heat transfer fluid. - Ensure good agitation to promote heat distribution. - For highly exothermic reactions, consider adding one of the reactants portion-wise to control the rate of heat generation. [3] |
| Inefficient mixing: Non-homogeneous reaction mixture leading to localized areas of high or low reactant concentration. | - Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. - The use of baffles can improve mixing efficiency. [4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: A common and scalable method is the acetylation of 3-hydroxy-2-methylbenzoic acid using acetic anhydride with an acid catalyst, such as sulfuric acid or phosphoric acid. This method is analogous to the industrial synthesis of aspirin.[5][6]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3-hydroxy-2-methylbenzoic acid) and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Acetic anhydride is corrosive and reacts exothermically with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. When quenching the reaction with water, be prepared for a significant release of heat.
Q4: What is the "ortho effect" and how might it influence this synthesis?
A4: The "ortho effect" refers to the unique influence of a substituent at the ortho position of a benzoic acid. In this case, the methyl group at the 2-position can sterically hinder the carboxylic acid group. This can potentially affect the rate of reaction and the ease of purification. The steric hindrance might lead to incomplete reactions if conditions are not optimized.[7][8][9]
Q5: What is a suitable solvent for recrystallizing this compound?
A5: A common technique for purifying acidic organic compounds is recrystallization. For this compound, a mixed solvent system like ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals should form.[2] Other solvent systems such as ethyl acetate/hexanes can also be explored.
Experimental Protocols
Synthesis of this compound (Scaled-Up)
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid.
-
Reagent Addition: Under stirring, slowly add acetic anhydride. A slight molar excess of acetic anhydride is typically used.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain it for a set period.[5] Monitor the reaction progress.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture. Cautiously add water to the cooled mixture to hydrolyze the excess acetic anhydride. This step is exothermic and should be done with care.
-
Crystallization: Further cool the mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Drying: Dry the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Acetylation
| Parameter | Value | Reference |
| Reactant Ratio (Hydroxybenzoic acid: Acetic anhydride) | 1 : 1.2-1.5 (molar ratio) | General Practice |
| Catalyst | Sulfuric Acid or Phosphoric Acid | [5] |
| Reaction Temperature | 70 - 90 °C | [5] |
| Reaction Time | 1 - 4 hours (monitor for completion) | General Practice |
| Typical Yield (Crude) | 85 - 95% | [5] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. youtube.com [youtube.com]
- 5. Inside the Chemistry: Industrial Production Process of Aspirin [chemanalyst.com]
- 6. learncheme.com [learncheme.com]
- 7. youtube.com [youtube.com]
- 8. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Acetoxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetoxy-2-methylbenzoic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete acetylation of the starting material, 3-hydroxy-2-methylbenzoic acid. 2. Hydrolysis of the product back to the starting material during workup or purification. 3. Loss of product during recrystallization. | 1. Ensure the use of a slight excess of acetic anhydride. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to drive the reaction to completion. 2. Avoid prolonged exposure to highly acidic or basic conditions during the workup. Use ice-cold water for washing the precipitate to minimize solubility losses and hydrolysis.[1] 3. Use a minimal amount of hot solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to maximize crystal formation. |
| Product is Impure (Presence of Starting Material) | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Low Product Yield" solutions. 2. Recrystallize the crude product from a suitable solvent such as methanol or an ethanol-water mixture.[2][3] Perform an acid-base extraction to remove the more acidic starting material. |
| Product "Oils Out" Instead of Crystallizing During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated with impurities. | 1. Choose a solvent or solvent mixture with a lower boiling point. 2. Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization. |
| Product Decomposes During Purification | 1. Overheating during recrystallization. | 1. Avoid excessive heating of the solution during recrystallization. Use a water bath for controlled heating.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most common "side reaction" is an incomplete reaction, resulting in the presence of the starting material, 3-hydroxy-2-methylbenzoic acid, in the final product. Another potential side reaction is the hydrolysis of the ester group of the product back to the carboxylic acid and acetic acid, particularly in the presence of water and acid or base catalysts.
Q2: How can I minimize the hydrolysis of my product?
To minimize hydrolysis, it is crucial to work in anhydrous conditions as much as possible during the reaction. During the workup, use cold water to wash the product and avoid prolonged contact with acidic or basic aqueous solutions.
Q3: What is the expected yield for this synthesis?
With an optimized protocol, yields of this compound can be quite high. Reported yields are in the range of 90.0% to 93.7%.[1]
Q4: How can I confirm the purity of my final product?
The purity of this compound can be assessed by several methods:
-
Melting Point: A sharp melting point close to the literature value (149-151 °C) indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. The starting material can be spotted in a separate lane for comparison.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify impurities.
Q5: What is a suitable solvent for the recrystallization of this compound?
Methanol has been reported as a suitable solvent for the recrystallization of this compound.[2] An ethanol-water mixture is also a common choice for similar compounds.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
Materials:
-
3-hydroxy-2-methylbenzoic acid (0.40 mol)
-
2N Sodium hydroxide solution (1.00 mol)
-
Acetic anhydride (0.60 mol)
-
37% Hydrochloric acid
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid in 500 ml of 2N sodium hydroxide solution with stirring.
-
Cool the resulting solution to 5 °C in an ice bath.
-
Slowly add 61.3 g (0.60 mol) of acetic anhydride to the cooled solution, ensuring the temperature does not exceed 8 °C.
-
After the addition is complete, acidify the reaction mixture with 88 ml of 37% hydrochloric acid.
-
A white precipitate of this compound will form.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid three times with 50 ml of ice-cold water.
-
Dry the product in a vacuum oven.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol (or ethanol and deionized water)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot methanol (or hot ethanol).[2][3]
-
If using an ethanol-water mixture, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals.
Data Presentation
| Parameter | Value | Reference |
| Reported Yield | 90.0% - 93.7% | [1] |
| Melting Point | 149-151 °C | |
| Purity (Commercial) | >97% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
Validation & Comparative
Comparative Analysis of the Biological Activities of 3-Acetoxy-2-methylbenzoic Acid and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the well-characterized biological activities of Aspirin (acetylsalicylic acid) and the putative activities of its structural analog, 3-Acetoxy-2-methylbenzoic acid. Aspirin is a cornerstone non-steroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use.[1] Its analog, this compound, differs by a single methyl group on the benzene ring.[2][3]
Due to a scarcity of publicly available biological data for this compound, this document frames a comparative analysis based on its structural similarity to aspirin.[4] It outlines the established mechanisms and quantitative performance of aspirin and provides the necessary experimental protocols for a direct, empirical comparison of the two compounds.
Physicochemical Properties: A Foundational Comparison
The addition of a methyl group to the aspirin scaffold results in slight modifications to the molecule's fundamental properties, which may influence its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | Aspirin (Acetylsalicylic Acid) |
| Molecular Formula | C₁₀H₁₀O₄[2] | C₉H₈O₄[5] |
| Molecular Weight | 194.18 g/mol [2] | 180.16 g/mol [5] |
| IUPAC Name | 3-acetyloxy-2-methylbenzoic acid[2] | 2-(acetyloxy)benzoic acid[5] |
| CAS Number | 168899-58-9[2] | 50-78-2[5] |
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Aspirin's therapeutic effects, including its anti-inflammatory, analgesic, antipyretic, and antiplatelet activities, are primarily attributed to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6][7] These enzymes catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[8][9]
Aspirin acts as an acetylating agent, covalently bonding to a serine residue within the active site of the COX enzymes.[6][9] This irreversible action, particularly on COX-1 in platelets, distinguishes it from many other NSAIDs that are reversible inhibitors.[6][8]
The introduction of a methyl group at the 2-position in this compound could theoretically alter its interaction with the COX active site. This substitution may introduce steric hindrance or modify the electronic properties of the molecule, potentially affecting its binding affinity, inhibitory potency, and selectivity between the COX-1 and COX-2 isoforms. However, without direct experimental data, this remains a hypothesis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Anti-inflammatory Potential of 3-Acetoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aspirin (2-acetoxybenzoic acid) has long been a cornerstone. Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This guide provides a comparative validation of the potential anti-inflammatory effects of a structural isomer, 3-Acetoxy-2-methylbenzoic acid, against aspirin and its other positional isomers. Due to the limited direct experimental data on this compound, this comparison is based on established knowledge of aspirin's mechanisms and data from related isomers, offering a predictive validation framework.
Performance Comparison
Table 1: Comparative In Vitro COX Inhibition
| Compound | Target | IC50 (µM) | Data Source |
| This compound | COX-1 | Data Not Available | - |
| COX-2 | Data Not Available | - | |
| 2-Acetoxybenzoic acid (Aspirin) | COX-1 | ~170 | [2] |
| COX-2 | ~370 | [2] | |
| 3-Acetoxybenzoic acid (m-ASA) | COX-1 | Data Not Available | - |
| COX-2 | Data Not Available | - | |
| 4-Acetoxybenzoic acid (p-ASA) | COX-1 | Data Not Available | - |
| COX-2 | Data Not Available | - |
Note: Studies on positional isomers of aspirin have shown comparable potency in inhibiting colon cancer cell growth, which is linked to COX inhibition, suggesting that meta- and para-isomers of aspirin may also exhibit anti-inflammatory properties.[2] The addition of a methyl group in this compound could sterically influence its binding to the COX active site, potentially altering its inhibitory potency and selectivity.
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Paw Edema Inhibition (%) | Data Source |
| This compound | Not Tested | Data Not Available | - |
| Aspirin | 25-300 mg/kg | 52.7 - 70.3 | [4] |
| Indomethacin (Reference) | 10-100 mg/kg | 62.7 - 73.5 | [4] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of aspirin and its analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. However, the nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation that can be modulated by NSAIDs.
Cyclooxygenase (COX) Pathway
The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators.[5][6][7] Aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, blocking their enzymatic activity.[1]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9][10] Some studies suggest that salicylates, the primary metabolites of aspirin, can inhibit the activation of NF-κB.[11]
Caption: The NF-κB signaling pathway and the potential inhibitory site of salicylates.
Experimental Protocols
To rigorously validate the anti-inflammatory effects of this compound, a series of standardized in vitro and in vivo experiments are necessary.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to PGE2, is measured. This can be done using various methods, including colorimetric or fluorometric assays that detect the peroxidase activity of COX, or by quantifying PGE2 levels using an ELISA kit.[12][13][14][15]
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated and compared to a reference compound like aspirin.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Rodents (typically rats or mice) are administered the test compound orally or via intraperitoneal injection at various doses.
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.[16][17][18][19]
-
The volume of the paw is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.
-
The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
In Vitro LPS-Induced Cytokine Release in Immune Cells
This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are cultured in vitro.
-
The cells are pre-treated with various concentrations of the test compound.
-
Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[20][21][22][23]
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, its structural similarity to aspirin provides a strong rationale for its investigation as a potential NSAID. The provided experimental protocols offer a clear framework for the systematic validation of its efficacy. Comparative studies with aspirin and its other isomers will be crucial to elucidate the structure-activity relationship and to determine if the specific placement of the acetoxy and methyl groups confers any advantages in terms of potency, selectivity, or safety profile. Further research into this compound could lead to the development of novel anti-inflammatory agents.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.8. Determination of COX Activity [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 23. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of 3-Acetoxy-2-methylbenzoic Acid and Its Structural Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-Acetoxy-2-methylbenzoic acid and its key structural analogs, including the widely recognized aspirin (2-Acetoxybenzoic acid). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data for its analogs to offer insights into its potential pharmacological profile. The information presented herein is intended to support further research and development.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound with its parent compound, salicylic acid, and its most famous analog, aspirin.
| Property | This compound | Aspirin (2-Acetoxybenzoic Acid) | Salicylic Acid |
| Molecular Formula | C₁₀H₁₀O₄[1] | C₉H₈O₄[2] | C₇H₆O₃ |
| Molecular Weight | 194.18 g/mol [1][3] | 180.16 g/mol [2] | 138.12 g/mol |
| Melting Point | 149-151 °C[4] | 135 °C[2] | 158-161 °C |
| CAS Number | 168899-58-9[3][4] | 50-78-2[2] | 69-72-7 |
| Appearance | White to almost white powder or crystal[4] | Colorless to white crystals or powder | White crystalline powder |
| LogP | 1.61852[3] | 1.19 | 2.26 |
Comparative Biological Activity and Mechanism of Action
Aspirin and its analogs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is induced during inflammation.[5]
This compound is described as an antibacterial agent and an inhibitor of enoyl acyl carrier protein reductase (ENR) in bacteria.[8] It is also suggested to be a competitive inhibitor of HIV-1 reverse transcriptase.[8]
Anti-inflammatory Activity
The anti-inflammatory potential of salicylic acid derivatives is a key area of investigation. While quantitative data for this compound is lacking, studies on other analogs provide a framework for comparison. For instance, a study on positional isomers of aspirin showed that meta- and para-aspirin produced a significantly lower gastric ulcer index compared to ortho-aspirin (aspirin), suggesting a better safety profile.[6]
Anti-platelet Activity
Aspirin's anti-platelet effect, crucial for its cardiovascular benefits, is due to the irreversible acetylation of COX-1 in platelets, leading to reduced thromboxane A2 synthesis.[9][10] The anti-aggregatory effect of aspirin can be inhibited in vitro by high concentrations of salicylic acid.[11] Studies on other O-acyl derivatives of salicylic acid have shown that their anti-platelet activities are generally lower than that of aspirin itself.[9][12]
Experimental Protocols
For researchers planning to conduct comparative studies, the following are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Stopping solution (e.g., HCl)
-
ELISA kit for prostaglandin E2 (PGE2) detection or LC-MS/MS equipment
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the stopping solution.
-
Measure the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid)
-
Test compounds
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate the PRP with the test compound or vehicle control at 37°C.
-
Add the platelet aggregation agonist to initiate aggregation.
-
Monitor the change in light transmission through the PRP suspension using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound.
Visualizing Molecular Interactions and Experimental Processes
To aid in the conceptualization of the underlying mechanisms and experimental designs, the following diagrams are provided.
Conclusion
This compound, as a structural analog of aspirin, holds potential for exhibiting interesting pharmacological activities. Based on the available data for its isomers, it is plausible that it possesses anti-inflammatory and COX-inhibitory properties. However, a significant data gap exists regarding its specific biological effects and potency. The provided experimental protocols and comparative data on its analogs offer a solid foundation for researchers to undertake a thorough investigation of this compound. Future studies should focus on direct, head-to-head comparisons with aspirin and other relevant analogs to elucidate its therapeutic potential and safety profile.
References
- 1. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positional isomers of aspirin are equally potent in inhibiting colon cancer cell growth: differences in mode of cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 168899-58-9: 3-Acetoxy-2-methyl benzoic acid [cymitquimica.com]
- 9. Structure, stability, and antiplatelet activity of O-acyl derivatives of salicylic acid and lipophilic esters of acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of acetylsalicyclic acid on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions and interactions of acetylsalicylic acid, salicylic acid and diflunisal on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Efficacy of 3-Acetoxy-2-methylbenzoic Acid: A Methodological Comparison with Standard NSAIDs
A comprehensive guide to the in vitro evaluation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Note to the reader: As of the latest literature review, specific in vitro efficacy data for 3-Acetoxy-2-methylbenzoic acid as a non-steroidal anti-inflammatory drug (NSAID) is not publicly available. This guide, therefore, outlines the established experimental framework used to evaluate and compare the in vitro efficacy of novel compounds against well-characterized NSAIDs. The data presented in the tables are illustrative examples based on common findings for standard NSAIDs and do not represent experimental results for this compound.
Introduction to NSAID In Vitro Efficacy Testing
The in vitro evaluation of NSAIDs is crucial for determining their mechanism of action, potency, and selectivity, which are key indicators of their potential therapeutic efficacy and side-effect profile.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
In vitro assays provide a controlled environment for the initial screening and mechanistic studies of drug candidates.[1] They are fundamental in determining a compound's direct effects on specific molecular targets and cellular pathways involved in inflammation.[1] Key parameters evaluated include the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the impact on pro-inflammatory cytokine production in cell-based assays.
Comparative Analysis of COX Inhibition
A primary measure of an NSAID's efficacy and potential for side effects is its relative inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like protecting the gastrointestinal tract.[3] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[4]
Table 1: Illustrative In Vitro COX Inhibition Data for Standard NSAIDs
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Aspirin | 1.6 | 350 | 0.0046 |
| Ibuprofen | 13 | 35 | 0.37 |
| Diclofenac | 0.9 | 0.07 | 12.86 |
| Celecoxib | 15 | 0.04 | 375 |
Note: IC50 values can vary depending on the specific assay conditions.[5]
Impact on Pro-Inflammatory Cytokine Production
Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can be assessed by their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[6][7] These assays are typically performed using cell lines like macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1]
Table 2: Illustrative In Vitro Cytokine Inhibition Data for Standard NSAIDs
| Compound | Cell Line | Stimulant | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ibuprofen | RAW 264.7 | LPS | 45% | 50% |
| Diclofenac | Human moDCs | LPS | 60% | 65% |
| Celecoxib | Human moDCs | LPS | 75% | 80% |
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[8]
Objective: To quantify the potency and selectivity of a test compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.[8]
-
Substrate: Arachidonic acid serves as the natural substrate.[8]
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).[8] The amount of prostaglandin produced is quantified.
-
Detection Methods: Common detection methods include Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS-MS) for the measurement of a stable prostaglandin product like PGE2.[3][8]
Procedure:
-
The test compound is pre-incubated with the COX enzyme at various concentrations.[8]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.[8]
-
After a defined incubation period, the reaction is stopped.[8]
-
The quantity of prostaglandin produced is measured using a suitable detection method.[8]
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cytokine Inhibition Assay
This assay evaluates the effect of a test compound on the production of pro-inflammatory cytokines in cultured cells.
Objective: To determine the ability of a test compound to suppress the inflammatory response in a cellular context.
Methodology:
-
Cell Line: Murine macrophages (e.g., RAW 264.7) or human monocyte-derived dendritic cells (moDCs) are frequently used.[1][6]
-
Stimulant: Lipopolysaccharide (LPS) is a common inflammatory stimulus.[1]
-
Assay Principle: Cells are treated with the test compound and then stimulated to produce cytokines. The concentration of specific cytokines in the cell culture supernatant is then measured.
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.[1]
-
The cells are pre-treated with various concentrations of the test compound.[1]
-
Following pre-treatment, the cells are stimulated with an inflammatory agent like LPS.[1]
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.[1]
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using ELISA.[1]
-
The percentage of cytokine inhibition for each concentration of the test compound is calculated relative to the stimulated control without the compound.
Signaling Pathways and Experimental Workflows
Caption: The cyclooxygenase (COX) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Anti-inflammatory Efficacy of Steroids, COX-2 Selective, and Nonselective NSAIDs in Contusion Spinal Cord Injury: An Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Understanding Cross-Reactivity of Benzoic Acid Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoassays are a critical tool in drug development and clinical diagnostics, offering high sensitivity and specificity for the quantification of a wide range of analytes. However, a significant challenge in the application of immunoassays is the potential for cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte. This can lead to inaccurate quantification, false positives, and misinterpretation of results. 3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, shares structural similarities with common nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. Understanding its potential cross-reactivity is crucial for the development of specific assays.
This guide provides a comparative analysis of immunoassay cross-reactivity using data from well-documented analogs, details common experimental protocols for assessing cross-reactivity, and presents visualizations to clarify experimental workflows and molecular relationships.
Structural Comparison of Benzoic Acid Derivatives
The potential for cross-reactivity is directly related to structural similarity. The diagram below illustrates the structural relationships between this compound, Acetylsalicylic Acid (Aspirin), and Salicylic Acid. The core benzoic acid structure is common to all, with variations in the position and nature of substituents influencing antibody recognition.
Caption: Structural comparison of this compound, Aspirin, and Salicylic Acid.
Comparative Cross-Reactivity Data for Salicylates
The following table summarizes cross-reactivity data for salicylic acid and its structurally related compounds in two common immunoassay platforms: Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA). This data demonstrates how minor structural modifications can significantly impact antibody recognition and highlights the importance of empirical testing.[1]
| Compound | Structural Modification from Salicylic Acid | Cross-Reactivity in FPIA (%) | Cross-Reactivity in ELISA (%) |
| Salicylic Acid | Reference Compound | 100 | 100 |
| Acetylsalicylic Acid | Acetoxy group at C2 | 10.5 | <0.1 |
| 2,3-Dihydroxybenzoic Acid | Additional hydroxyl group at C3 | 5.8 | 1.2 |
| 2,5-Dihydroxybenzoic Acid | Additional hydroxyl group at C5 | 2.5 | 0.5 |
| Salicyluric Acid | Glycine conjugate at carboxyl group | 1.6 | <0.1 |
Data is illustrative and compiled from various sources for comparative purposes. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.
The data clearly shows that even small changes to the chemical structure of salicylic acid can dramatically alter antibody binding.[1] The ELISA kit, in this example, appears to be highly specific for salicylic acid, with minimal cross-reactivity from its precursor and metabolites.[1] This underscores the necessity of validating any immunoassay for potential cross-reactivity with all relevant structurally related compounds.[1]
Experimental Protocols
A systematic approach is required to determine the cross-reactivity of a compound in an immunoassay. The following outlines a typical experimental protocol for a competitive immunoassay.
Objective: To determine the percent cross-reactivity of this compound and other structural analogs in a given immunoassay for a target analyte (e.g., Salicylic Acid).
Materials:
-
Target analyte standard (e.g., Salicylic Acid)
-
Test compounds (e.g., this compound, Acetylsalicylic Acid)
-
Immunoassay kit (including antibody-coated plates/beads, enzyme-labeled tracer, and substrate)
-
Assay buffer
-
Microplate reader or appropriate detector
Procedure:
-
Preparation of Standard Curve: Prepare a series of dilutions of the target analyte standard in assay buffer to generate a standard curve. The concentration range should cover the expected dynamic range of the assay.
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of the test compounds in assay buffer. The concentration range should be wide enough to observe any potential inhibition.
-
Assay Performance:
-
Add the standards, controls, and test compound dilutions to the antibody-coated wells/beads.
-
Add the enzyme-labeled tracer to all wells.
-
Incubate the mixture to allow for competitive binding between the analyte/test compound and the tracer for the antibody binding sites.
-
Wash the wells/beads to remove unbound reagents.
-
Add the substrate and incubate to allow for color/signal development.
-
Stop the reaction and measure the signal using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve (signal vs. concentration of the target analyte).
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
The workflow for a typical cross-reactivity study is depicted in the diagram below.
References
A Comparative Guide to Establishing the Purity of Synthesized 3-Acetoxy-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative overview of analytical methods to establish the purity of 3-Acetoxy-2-methylbenzoic acid, a key intermediate in various synthetic pathways.[1] The following sections detail the experimental protocols and expected outcomes for several common analytical techniques, presenting both qualitative and quantitative data to facilitate a comprehensive purity assessment.
Primary Impurity Profile
The synthesis of this compound typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. Therefore, the primary impurity of concern is the unreacted starting material, 3-hydroxy-2-methylbenzoic acid. Other potential impurities may include residual acetic anhydride and acetic acid, though these are generally removed during workup and purification.[2][3]
Comparison of Analytical Methods for Purity Determination
A multi-faceted approach employing several analytical techniques is recommended for a robust determination of purity. The table below summarizes the key methods and their respective advantages.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Melting Point Analysis | A pure crystalline solid has a sharp and characteristic melting point. Impurities depress and broaden the melting point range. | A narrow melting point range close to the literature value indicates high purity. | Simple, rapid, and inexpensive first indicator of purity. | Not quantitative; insensitive to small amounts of impurities with similar melting points. |
| Thin-Layer Chromatography (TLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Qualitative assessment of the number of components in the sample. The retention factor (Rf) is characteristic of a compound. | Fast, low-cost, and requires minimal sample. Good for monitoring reaction progress and detecting the presence of starting material. | Not quantitative without densitometry; Rf values can be variable. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies. | Provides information about the functional groups present in the molecule. The presence of the starting material can be detected by its characteristic O-H stretch. | Fast and non-destructive. Confirms the identity of the desired product and can detect hydroxyl impurities. | Not ideal for quantification; complex spectra can be difficult to interpret fully. |
| ¹H NMR Spectroscopy | Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of protons determines their chemical shift. | Provides detailed structural information and can be used for quantitative analysis by integrating peak areas. | Highly specific and quantitative. Can identify and quantify impurities with distinct proton signals.[4] | Higher cost of instrumentation; requires deuterated solvents. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture by passing it through a column packed with a solid adsorbent material. | Quantitative determination of purity by measuring the area of the analyte peak relative to the total peak area. | Highly sensitive, accurate, and quantitative. The method of choice for regulatory submissions. | Higher cost and complexity of instrumentation and method development. |
| Ferric Chloride Test | Phenols form a colored complex with ferric chloride (FeCl₃). | A qualitative colorimetric test to detect the presence of the phenolic starting material (3-hydroxy-2-methylbenzoic acid). | Simple, rapid, and highly sensitive for phenolic impurities.[2][5] | Not quantitative; only indicates the presence or absence of phenolic compounds. |
Experimental Protocols
Melting Point Analysis
Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Expected Results:
-
Pure Sample: A sharp melting point range close to the literature value of 147-152 °C.[6][7]
-
Impure Sample: A depressed and broadened melting point range.
Thin-Layer Chromatography (TLC)
Protocol:
-
Prepare a TLC plate (silica gel). Draw a pencil line about 1 cm from the bottom.
-
Dissolve small amounts of the synthesized product and the starting material (3-hydroxy-2-methylbenzoic acid) in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved samples on the pencil line.
-
Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp or by using an iodine chamber.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Expected Results:
-
Pure Sample: A single spot corresponding to this compound.
-
Impure Sample: Two spots, one for the product and another for the starting material (which will have a different Rf value).
Infrared (IR) Spectroscopy
Protocol:
-
Obtain an IR spectrum of the synthesized product using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Analyze the spectrum for characteristic absorption bands.
Expected Results for this compound:
-
A strong C=O stretching band for the ester around 1721 cm⁻¹.[8]
-
A strong C=O stretching band for the carboxylic acid around 1680-1710 cm⁻¹.
-
Aromatic C-H stretching bands around 3000-3100 cm⁻¹.[8]
-
Absence of a broad O-H stretching band from the phenolic hydroxyl group of the starting material (typically around 3200-3600 cm⁻¹).
¹H NMR Spectroscopy
Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration values, and splitting patterns of the peaks.
Expected Results for this compound:
-
A singlet for the methyl protons of the acetoxy group.
-
A singlet for the methyl protons on the benzene ring.
-
Multiplets for the aromatic protons.
-
A broad singlet for the carboxylic acid proton.
-
The absence of a distinct peak for the phenolic proton of the starting material. The purity can be quantified by comparing the integration of a product peak to that of an impurity peak.[4]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Develop a suitable HPLC method, which includes selecting a column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid), a flow rate, and a detection wavelength (e.g., using a UV detector).
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a solution of the synthesized sample.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Purity is determined by the area percentage of the main peak. Commercial suppliers often specify purity greater than 98.0% as determined by HPLC.[7]
Expected Results:
-
Pure Sample: A single major peak in the chromatogram.
-
Impure Sample: Additional peaks corresponding to impurities. The area of each peak is proportional to the concentration of the corresponding component.
Ferric Chloride Test
Protocol:
-
Prepare four test tubes.
-
In each, add 1 mL of ethanol and 2 drops of a 1% ferric chloride (FeCl₃) solution.[5]
-
To the first, add a few crystals of the starting material (3-hydroxy-2-methylbenzoic acid).
-
To the second, add a few crystals of the synthesized this compound.
-
The third tube should contain a known pure sample of aspirin or a similar non-phenolic compound as a negative control.
-
The fourth tube serves as a blank (no added sample).
-
Shake the tubes and observe any color change.
Expected Results:
-
Starting Material: A distinct purple or violet color will develop due to the presence of the phenolic hydroxyl group.[2]
-
Pure Product: The solution should remain yellow, the color of the FeCl₃ solution, indicating the absence of the phenolic starting material.[9]
-
Impure Product: A faint to intense purple color will be observed, depending on the amount of unreacted starting material present.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity determination process.
Caption: Workflow for purity assessment of this compound.
Caption: Experimental workflow for Thin-Layer Chromatography (TLC).
Caption: Experimental workflow for the Ferric Chloride test.
References
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 7. This compound | 168899-58-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.williams.edu [web.williams.edu]
head-to-head comparison of different synthesis routes for 3-Acetoxy-2-methylbenzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the development pipeline. 3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, serves as a valuable building block in the synthesis of more complex molecules. This guide provides a head-to-head comparison of different synthesis routes for this compound, focusing on key performance indicators such as yield, purity, and reaction conditions, supported by available experimental data.
Comparison of Synthetic Strategies
Two primary synthetic strategies for this compound are highlighted in the literature. The first is a direct acetylation of 3-hydroxy-2-methylbenzoic acid. The second is a multi-step process that begins with a substituted phenol and involves the formation of a Grignard reagent. A third route, starting from 3-methoxybenzoyl chloride, also leads to the precursor 3-hydroxy-2-methylbenzoic acid.
| Parameter | Route 1: Acetylation of 3-hydroxy-2-methylbenzoic acid | Route 2: Multi-step from 3-chloro-2-methylphenol |
| Starting Materials | 3-hydroxy-2-methylbenzoic acid, Acetic anhydride | 3-chloro-2-methylphenol, Benzyl chloride, Magnesium, CO2, H2, Pd/C catalyst, Acetic anhydride |
| Key Intermediates | None | 2-benzyloxy-6-chlorotoluene, (3-benzyloxy-2-methylphenyl)magnesium chloride, 3-benzyloxy-2-methylbenzoic acid, 3-hydroxy-2-methylbenzoic acid |
| Reported Yield | 90.0 - 93.7%[1] | Overall yield not explicitly stated, but the hydrogenation step to 3-hydroxy-2-methylbenzoic acid has a reported yield of 88.1%[1] |
| Purity/Melting Point | 147-148 °C[1] | 147 °C (for the intermediate 3-hydroxy-2-methylbenzoic acid)[1] |
| Apparent Advantages | High yield, simple one-step reaction. | Starts from a simpler, potentially more accessible starting material. |
| Apparent Disadvantages | Relies on the availability of 3-hydroxy-2-methylbenzoic acid. | Multi-step process, potentially leading to a lower overall yield and requiring more complex purification. Use of Grignard reagent requires anhydrous conditions. |
Experimental Protocols
Route 1: Acetylation of 3-hydroxy-2-methylbenzoic acid
This method involves the direct acetylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid using acetic anhydride.
Procedure 1: 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring. The resulting solution is cooled to 5°C. 61.3 g (0.60 mol) of acetic anhydride are then added to the cooled solution, with the reaction temperature maintained below 8°C. After stirring, the mixture is acidified with hydrochloric acid to precipitate the product. The precipitate is filtered, washed with ice water, and dried to yield this compound.[1]
Procedure 2: An aqueous crude solution of 3-hydroxy-2-methylbenzoic acid is cooled to 0°C in a four-necked flask equipped with a pH meter. The initial pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise over 5 minutes, causing the pH to drop to 6.0. The solution is then slowly treated with 49.3 g (0.5 mol) of 37% hydrochloric acid, resulting in the precipitation of a white solid. The suspension is stirred for an additional 30 minutes, after which the precipitate is filtered, washed twice with 50 g of ice water, and dried. This procedure reportedly yields 37.5 g (93.7% of theory) of this compound with a melting point of 147°C.[1]
Route 2: Multi-step Synthesis from 3-chloro-2-methylphenol
This synthetic pathway involves several key transformations, starting from 3-chloro-2-methylphenol.
-
Protection of the hydroxyl group: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.[1]
-
Grignard reaction: The resulting compound undergoes a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.[1]
-
Carboxylation: This Grignard reagent is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid.[1]
-
Deprotection (Hydrogenolysis): The benzyloxy group is removed by hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to give 3-hydroxy-2-methylbenzoic acid.[1] A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water with 2 g of 5% Pd/C catalyst is subjected to 10 bar of hydrogen at 25°C.[1]
-
Acetylation: The final step is the acetylation of the resulting 3-hydroxy-2-methylbenzoic acid as described in Route 1.[1]
Synthesis Workflow Diagrams
Caption: Workflow for the synthesis of this compound via direct acetylation.
Caption: Multi-step synthesis of this compound starting from 3-chloro-2-methylphenol.
Concluding Remarks
The choice of synthesis route for this compound will largely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The direct acetylation of 3-hydroxy-2-methylbenzoic acid is a high-yielding and straightforward method, ideal for when the precursor is readily available. The multi-step synthesis starting from 3-chloro-2-methylphenol offers an alternative when the hydroxylated benzoic acid is not a convenient starting point, though it requires more steps and careful control of reaction conditions, particularly for the Grignard reaction. Further optimization of each step in the multi-step process would be necessary to maximize the overall yield and make it competitive with the direct acetylation route. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Evaluating the Off-Target Effects of 3-Acetoxy-2-methylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of 3-Acetoxy-2-methylbenzoic acid against its structurally similar and widely studied counterparts, aspirin (acetylsalicylic acid) and salicylic acid. Due to the limited publicly available data on the specific off-target profile of this compound, this guide focuses on a comparative assessment based on structural analogy and outlines a comprehensive strategy for its experimental evaluation.
Introduction to this compound
This compound is a benzoic acid derivative and a structural analog of aspirin.[1] Its chemical structure, featuring an acetoxy group at the 3-position and a methyl group at the 2-position of the benzoic acid ring, suggests potential pharmacological activities similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While its intended mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, as with aspirin, its off-target profile remains largely uncharacterized.[3] Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment.
Comparative Analysis of Off-Target Effects
This section compares the known off-target effects of aspirin and salicylic acid to infer the potential off-target profile of this compound.
Table 1: Summary of Known Off-Target Effects of Aspirin and Salicylic Acid
| Compound | Known Off-Target Effects | Potential Implications |
| Aspirin | Acetylation of various proteins besides COX, such as fibrinogen.[4] Inhibition of IκB kinase (IKK) β, leading to reduced NF-κB activation.[3] Modulation of signaling through NF-κB. Uncoupling of oxidative phosphorylation in mitochondria.[5] | Altered blood clotting, anti-inflammatory effects independent of COX inhibition, potential anti-cancer properties, and metabolic effects. |
| Salicylic Acid | Inhibition of p70s6k.[3] Downregulation of c-Myc, Cyclin D1, Cyclin A, and proliferating cell nuclear antigen (PCNA).[3] Dermatological effects such as skin irritation, dryness, and photosensitivity.[6] | Cell growth arrest, anti-proliferative effects, and localized adverse effects in topical applications. |
| This compound | Data not publicly available. Based on structural similarity to aspirin, potential for acetylation of off-target proteins and modulation of similar signaling pathways is plausible. | To be determined through experimental evaluation. |
Proposed Experimental Strategy for Evaluating Off-Target Effects
A systematic evaluation of this compound's off-target profile is essential. The following experimental workflow is proposed to identify and characterize potential off-target interactions.
Caption: Proposed workflow for identifying and validating off-target effects.
Detailed Experimental Protocols
Kinase Profiling Assay (Luminescence-Based)
This protocol describes a common method for screening a compound against a large panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
Kinase panel (e.g., commercial services like Eurofins DiscoverX's KINOMEscan™ or Promega's ADP-Glo™ Kinase Assay)
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
DMSO (for compound dilution)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction: In each well of the multi-well plate, combine the kinase, its specific substrate, and the appropriate concentration of this compound or a vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a luciferase-based system that generates a luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any identified "hits."
Caption: A simplified workflow for a luminescence-based kinase inhibition assay.
Receptor Binding Assay (Radioligand-Based)
This protocol outlines a general method for assessing the binding affinity of a compound to a panel of receptors.
Objective: To determine if this compound binds to a range of common off-target receptors (e.g., GPCRs, ion channels).
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Assay buffer
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and the test compound or vehicle control.
-
Incubation: Incubate the mixture to allow for competitive binding between the radiolabeled ligand and the test compound to the receptor.
-
Separation: Separate the bound from the unbound radioligand by vacuum filtration through a filter plate. The cell membranes with the bound radioligand will be trapped on the filter.
-
Detection: Add scintillation fluid to each well of the filter plate.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: A decrease in radioactivity in the presence of the test compound indicates displacement of the radiolabeled ligand and therefore binding of the test compound to the receptor. Calculate the percent inhibition and determine the Ki (inhibition constant) for any significant interactions.
Signaling Pathway Analysis
The off-target effects of aspirin and its analogs can impact various signaling pathways. A key pathway potentially modulated is the NF-κB signaling cascade, which is crucial in inflammation and cell survival.
Caption: Aspirin can inhibit the IKK complex, a key regulator of NF-κB signaling.
Conclusion
While this compound holds potential as a therapeutic agent, a thorough evaluation of its off-target effects is imperative for its development. This guide provides a framework for a comparative analysis with aspirin and salicylic acid and outlines a robust experimental strategy to elucidate its off-target profile. The data generated from such studies will be critical for predicting potential side effects and ensuring the safety and selectivity of this compound. Further research is strongly encouraged to fill the current knowledge gap regarding the off-target pharmacology of this compound.
References
- 1. This compound 97 168899-58-9 [sigmaaldrich.com]
- 2. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 5. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to 3-Acetoxy-2-methylbenzoic Acid and Aspirin for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Acetoxy-2-methylbenzoic Acid and its Parent Compound, Acetylsalicylic Acid (Aspirin).
This guide provides a detailed comparison of this compound, a known impurity and derivative of aspirin, with its parent compound, acetylsalicylic acid (aspirin). The information is compiled from peer-reviewed literature and chemical databases to assist researchers in understanding the key differences in their physicochemical properties and biological activities. While extensive data exists for aspirin, research into the specific biological effects of its impurities is emerging.
Physicochemical Properties: A Head-to-Head Comparison
The structural difference between aspirin (2-acetoxybenzoic acid) and this compound lies in the position of the acetoxy and methyl groups on the benzoic acid ring. These seemingly minor structural modifications can influence the molecule's physical and chemical characteristics, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
| Property | This compound | Acetylsalicylic Acid (Aspirin) |
| Molecular Formula | C₁₀H₁₀O₄ | C₉H₈O₄[1] |
| Molecular Weight | 194.18 g/mol | 180.16 g/mol [1] |
| IUPAC Name | 3-acetyloxy-2-methylbenzoic acid | 2-acetyloxybenzoic acid[1] |
| Melting Point | 149-151 °C | 136 °C |
| Appearance | White to almost white crystalline powder | Odorless white crystals or crystalline powder[1] |
| CAS Number | 168899-58-9 | 50-78-2[1] |
Biological Activity: An Emerging Picture
Aspirin's therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are primarily due to its irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]
Recent studies have begun to investigate the biological activities of aspirin's impurities. A study by Kavya et al. involved the synthesis of several aspirin impurities, including this compound (referred to as Aspirin Impurity B), and evaluated their anti-inflammatory activity using an in-vitro method.[3][4] While the detailed quantitative results of this comparison are not publicly available, the study indicates that impurities of aspirin may possess their own biological effects, such as anti-inflammatory properties.[3][4] The potential for these impurities to contribute to the overall pharmacological profile of aspirin preparations, or to have unique activities, is an area of active research.
Experimental Protocols: Assessing Anti-Inflammatory Activity
To provide a framework for comparative studies, a detailed methodology for a key experiment—an in-vitro cyclooxygenase (COX) inhibition assay—is provided below. This type of assay is fundamental in determining the anti-inflammatory potential of compounds like aspirin and its derivatives.
In-Vitro COX-1/COX-2 Inhibition Fluorometric Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds (this compound and Aspirin) dissolved in DMSO
-
Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)
-
96-well microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in the reaction buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the fluorometric probe
-
10 µL of the test compound at various concentrations (use DMSO as a vehicle control).
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Measurement: Immediately place the plate in a fluorometer and measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the arachidonic acid cascade, the mechanism of action of aspirin, and a typical experimental workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Acetoxy-2-methylbenzoic Acid
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Acetoxy-2-methylbenzoic acid, ensuring a safe laboratory environment and regulatory compliance.
Essential Safety and Handling Information
This compound is a compound that requires careful handling. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]
Material Properties and Identification
A clear understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.19 g/mol [3] |
| CAS Number | 168899-58-9[1] |
| Appearance | White to almost white powder or crystal |
| Melting Point | 149-151 °C[4] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][5] Do not release this chemical into the environment.[5] The following workflow outlines the necessary steps for proper disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
For spills, ensure the area is well-ventilated. Sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical .
References
Personal protective equipment for handling 3-Acetoxy-2-methylbenzoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetoxy-2-methylbenzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Hazard Category | Required PPE | Specifications |
| Skin Contact | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[4] |
| Protective Clothing | Lab coat or other suitable protective clothing to prevent skin exposure.[5] | |
| Eye Contact | Eye Protection | Safety goggles with side protection or a face shield.[4][6] |
| Inhalation | Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required if dust formation is likely or ventilation is inadequate. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][7]
-
Dust Formation: Avoid breathing dust.[1] Minimize dust generation during handling.
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[7]
Storage Procedures:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1][7]
Disposal Plan
Dispose of this compound and its container as hazardous waste.
Disposal Guidelines:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[4]
-
Environmental Release: Do not allow the substance to enter drains or the environment.[6]
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
